Pentoxifylline-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFEZZEUUWMEJ-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676102 | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185878-98-1 | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula of Pentoxifylline-d6 (C13H12D6N4O3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pentoxifylline-d6, a deuterated analog of Pentoxifylline. This document is intended to serve as a foundational resource for researchers utilizing this compound in preclinical and clinical development, particularly in pharmacokinetic and metabolic studies.
Core Physicochemical Properties
This compound is a stable, isotopically labeled form of Pentoxifylline, a methylxanthine derivative used to improve blood flow. The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂D₆N₄O₃ | [1][2][3][4][5] |
| Molecular Weight | 284.34 g/mol | [2][4][6][7] |
| CAS Number | 1185878-98-1 | [1][2][4][7] |
| Appearance | Off-White Solid | [4] |
| Synonyms | 3,7-Dihydro-3,7-(dimethyl-d6)-1-(5-oxohexyl)-1H-purine-2,6-dione, 1-(5-Oxohexyl)-3,7-(dimethyl-d6)xanthine-d6, Oxpentifylline-d6 | [1][2][4] |
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis
The primary application of this compound is as an internal standard for the quantification of Pentoxifylline in biological matrices. The following is a generalized protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of Pentoxifylline in a plasma sample.
Materials:
-
This compound (internal standard)
-
Pentoxifylline (analytical standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Prepare a series of calibration standards of Pentoxifylline in blank plasma, ranging from 1 to 1000 ng/mL.
-
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex each sample for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Pentoxifylline: Q1 -> Q3 (e.g., m/z 279.1 -> 181.1)
-
This compound: Q1 -> Q3 (e.g., m/z 285.1 -> 187.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Pentoxifylline to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Relationship between Pentoxifylline and this compound
The following diagram illustrates the structural relationship between Pentoxifylline and its deuterated analog, this compound.
Caption: Isotopic labeling of Pentoxifylline to yield this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Pentoxifylline Metabolite I-D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS 1185878-98-1 [daltonresearchmolecules.com]
- 6. This compound | C13H18N4O3 | CID 46782702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1185878-98-1 | LGC Standards [lgcstandards.com]
Pentoxifylline-d6 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pentoxifylline-d6, a stable isotope-labeled derivative of Pentoxifylline, and its application as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern analytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for ensuring accuracy and precision.[1][2][3] this compound, with its deuterium-labeled methyl groups, serves as an ideal tool for the precise quantification of Pentoxifylline in complex biological matrices.
Introduction to Pentoxifylline and the Role of SIL-IS
Pentoxifylline is a xanthine derivative used in the management of peripheral vascular disease.[4] It improves blood flow by increasing red blood cell flexibility and decreasing blood viscosity.[4][5][6][7] Accurate measurement of Pentoxifylline and its active metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2] By incorporating stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage of using a SIL-IS like this compound is its ability to co-elute with the unlabeled analyte and experience similar ionization effects and extraction recoveries, thus effectively compensating for variations in sample preparation and analysis.[8]
Physicochemical Properties of this compound
This compound is a deuterated analog of Pentoxifylline. Its fundamental properties are detailed below:
| Property | Value |
| Formal Name | 3,7-dihydro-3,7-di(methyl-d₃)-1-(5-oxohexyl)-1H-purine-2,6-dione |
| CAS Number | 1185878-98-1 |
| Molecular Formula | C₁₃H₁₂D₆N₄O₃ |
| Molecular Weight | 284.3 g/mol |
| Synonyms | Oxpentifylline-d6, PTX-d6 |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol |
Source: Cayman Chemical[9]
Analytical Methodologies using this compound
The primary application of this compound is as an internal standard for the quantification of Pentoxifylline and its metabolites in biological samples by LC-MS/MS.
This protocol is adapted from a study that developed and validated an LC-MS/MS method for the simultaneous quantification of Pentoxifylline (PTX), its active metabolites Lisofylline (PTX-M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (PTX-M5), and Donepezil (DNP) in rat plasma, using this compound (PTX-d6) as the internal standard.[10][11][12]
3.1.1. Materials and Reagents
-
Pentoxifylline (PTX)
-
Lisofylline (PTX-M1)
-
1-(3-carboxypropyl)-3,7-dimethylxanthine (PTX-M5)
-
This compound (PTX-d6, Internal Standard)
-
HPLC-grade Methanol
-
Formic Acid
-
Rat Plasma
3.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 150 µL of methanol containing the internal standard (this compound).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
3.1.3. Liquid Chromatography Conditions
-
Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm)
-
Mobile Phase: 0.1% formic acid in water and methanol (20:80, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
3.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Mass Transitions (m/z):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pentoxifylline (PTX) | 279.3 | 181.1 |
| Lisofylline (PTX-M1) | 281.1 | 263.1, 160.9 |
| PTX-M5 | 267.1 | 249.0, 220.9 |
| This compound (IS) | 285.3 | 187.1 |
Source: Adapted from a study by Lee et al. (2023)[10][12]
3.1.5. Method Validation Parameters
| Parameter | Result |
| Linearity Range (PTX) | 5–8000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ± 15% |
Source: Adapted from a study by Lee et al. (2023)[10][12]
Caption: Workflow for the bioanalysis of Pentoxifylline using this compound as an internal standard.
Pharmacokinetics of Pentoxifylline
Pentoxifylline is rapidly and almost completely absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in a bioavailability of 20-30%.[4][13] The parent drug has a short half-life of 0.4 to 0.8 hours.[4][14] Several active metabolites are formed, with Lisofylline (Metabolite I) and Metabolite V being the major ones found in plasma.[13][14][15] The metabolites generally have longer half-lives than the parent compound, ranging from 1 to 1.6 hours.[13][14]
Pharmacokinetic Parameters of Pentoxifylline (Single Oral Doses in Healthy Males):
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng*h/mL) | t₁/₂ (h) |
| 100 | 272 | 0.29 | 193 | 0.39 |
| 200 | ~600 | ~0.35 | ~450 | ~0.6 |
| 400 | 1607 | 0.41 | 1229 | 0.84 |
Source: DrugBank Online, adapted from various studies.[13][14] Note: Values are means and approximations from reported ranges.
Mechanism of Action and Signaling Pathways
Pentoxifylline's therapeutic effects are multifaceted and stem from its influence on several cellular pathways.[6] It is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] This increase in cAMP has several downstream effects, including vasodilation and inhibition of inflammatory responses.[7]
Pentoxifylline also improves the deformability of red blood cells, reduces platelet aggregation, and has anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6][7][16]
Caption: Simplified signaling pathway of Pentoxifylline's mechanism of action.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Pentoxifylline in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods mitigates the variability inherent in sample preparation and analysis, leading to reliable pharmacokinetic and clinical data. This guide provides the foundational technical information and methodologies for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 7. What is Pentoxifylline used for? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Met… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Applications of Pentoxifylline: A Technical Guide for Drug Development Professionals
Abstract: Pentoxifylline (PTX), a methylxanthine derivative, is a multifaceted therapeutic agent with a rich history of clinical use and a growing portfolio of research applications. While primarily approved for the treatment of intermittent claudication, its complex mechanism of action, encompassing hemorheological improvements and potent anti-inflammatory and immunomodulatory effects, has spurred extensive investigation into a wide array of pathological conditions. This technical guide provides an in-depth overview of the core mechanisms, pharmacokinetic profile, and diverse research applications of Pentoxifylline. It summarizes key quantitative data from clinical and preclinical studies, presents detailed experimental protocols, and visualizes critical signaling pathways and workflows to support researchers, scientists, and drug development professionals in exploring the full therapeutic potential of this compound.
Core Mechanisms of Action
Pentoxifylline exerts its therapeutic effects through several interrelated pathways, primarily revolving around its functions as a rheological agent and an anti-inflammatory molecule.
Hemorheological Effects
PTX's classical mechanism involves the improvement of blood flow characteristics. This is achieved by:
-
Increasing Red Blood Cell (RBC) Deformability: PTX enhances the flexibility of erythrocytes, allowing them to pass more easily through constricted capillaries and improving microcirculation.[1][2]
-
Decreasing Blood Viscosity: By improving RBC flexibility and reducing plasma fibrinogen concentrations, PTX lowers the overall viscosity of the blood.[1][3]
-
Inhibiting Platelet Aggregation: The compound reduces the tendency of platelets to clump together, mitigating the risk of thrombus formation.[2][4]
Anti-inflammatory and Immunomodulatory Effects
A significant area of research focuses on PTX's ability to modulate the immune response. The primary molecular mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] This inhibition leads to a cascade of downstream effects:
-
Increased intracellular cyclic AMP (cAMP): By preventing the breakdown of cAMP, PTX elevates its intracellular concentration.[2][3]
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.[4]
-
Inhibition of Pro-inflammatory Cytokines: A key consequence is the significant reduction in the synthesis and release of major pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), as well as various interleukins (e.g., IL-1, IL-6).[2][4][5]
-
Downregulation of Transcription Factors: PTX has been shown to inhibit the activation of critical pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[6]
Anti-Fibrotic Effects
Emerging research indicates that PTX can attenuate fibrotic processes. It has been shown to inhibit Platelet-Derived Growth Factor (PDGF)-induced proliferation of vascular smooth muscle cells and Transforming Growth Factor-beta (TGF-β)-stimulated collagen synthesis, suggesting potential applications in conditions characterized by tissue fibrosis.[6]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of PTX is critical for designing effective dosing regimens and developing new formulations. The drug is rapidly and almost completely absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver and erythrocytes, resulting in low bioavailability.[3][6]
| Parameter | Value | Source(s) |
| Bioavailability | 20-30% | [3][6] |
| Time to Peak (Tmax) | 2-4 hours (Extended-Release) | [3][7] |
| Half-life (t½) | 0.4 - 0.8 hours (Parent Drug) | [3][6][8] |
| Half-life (t½) | 1.0 - 1.6 hours (Active Metabolites) | [3][6][8] |
| Metabolism | Extensive first-pass (hepatic & erythrocytes) | [3][6] |
| Active Metabolites | Metabolite I (M1), Metabolite V (M5) | [6][7] |
| Excretion | >95% via urine as metabolites | [3][4][7] |
The short half-life of the parent compound necessitates the use of extended-release formulations to maintain therapeutic plasma concentrations.[7][8]
Research Applications & Clinical Evidence
While officially indicated for intermittent claudication, PTX has been investigated in a multitude of other diseases due to its broad mechanisms of action.
Peripheral Artery Disease (Intermittent Claudication)
This is the primary FDA-approved indication for PTX.[4] Clinical trials have evaluated its efficacy in improving walking distance for patients suffering from the cramp-like pain of claudication.
| Study / Meta-analysis | Key Finding | Note | Source(s) |
| Porter et al. (1982) | PTX (up to 1200 mg/day) was significantly more effective than placebo in increasing both initial and absolute claudication distances. | Multicenter, double-blind, placebo-controlled trial with 128 outpatients. | [9] |
| Hood et al. (1996) | Meta-analysis showed a statistically significant improvement in pain-free walking distance (mean difference: 29.4 m) and absolute walking distance (mean difference: 48.4 m) versus placebo. | Included 11 trials with over 600 patients. | [10] |
| Cochrane Review (2020) | Most included studies suggested a possible improvement in pain-free and total walking distance for PTX over placebo, but heterogeneity between studies was considerable. | Review of 24 studies with 3377 participants. | [11][12] |
Inflammatory and Renal Conditions
PTX's potent anti-inflammatory properties have made it an attractive candidate for diseases with a strong inflammatory component, including chronic kidney disease (CKD) and acute coronary syndromes (ACS).
| Study | Condition | Key Finding | Note | Source(s) |
| Fernandes et al. (2008) | Acute Coronary Syndromes (ACS) | PTX (400mg TID for 6 months) significantly reduced CRP (p=0.04) and TNF-α (p<0.01) and lessened the decline in anti-inflammatory IL-10 (p<0.01) compared to placebo. | Double-blind, prospective, placebo-controlled study with 64 patients. | [5] |
| Goicoechea et al. (2012) | Chronic Kidney Disease (CKD) | PTX (400mg BID for 12 months) significantly decreased hs-CRP, fibrinogen, and TNF-α (p<0.002 for all) and stabilized renal function compared to the control group. | Prospective randomized trial with 91 patients (eGFR <60 ml/min). | [13] |
| Navarro et al. (2011) | Hemodialysis Patients | PTX significantly decreased serum TNF-α, IL-6, and CRP compared to placebo over 4 months. | Randomized, double-blind, controlled clinical trial. | [14][15] |
Other Investigational Areas
-
Male Infertility: In vitro application of PTX has been studied to improve sperm motility and function prior to assisted reproductive procedures.[16][17][18][19] However, results suggest its indiscriminate use may not be beneficial and should be evaluated on a case-by-case basis.[16]
-
Pancreatitis: Animal models have shown that PTX can ameliorate inflammation and oxidative stress in experimentally induced pancreatitis.[20][21][22]
-
Dermatology: PTX has been used off-label for various inflammatory skin conditions.
-
Alcoholic Hepatitis: Studies have shown a benefit in reducing the risk of hepatorenal syndrome.[4]
Preclinical Research and Experimental Models
Animal and in vitro models are crucial for elucidating the mechanisms of PTX and exploring new therapeutic avenues.
Summary of Preclinical Animal Model Data
| Model | Animal | Key Findings | Source(s) |
| Chronic Pancreatitis | Sprague Dawley Rats | PTX (25 & 50 mg/kg) significantly lowered TNF-α, TGF-β, and MDA, and improved histopathological scores compared to the control group (p < .05). | [20][23] |
| Acute Pancreatitis | Sprague Dawley Rats | PTX significantly reduced pancreatic inflammation, edema, and attenuated the depletion of pancreatic glutathione and the increase in serum lipase and TNF-α levels. | [21][22] |
Detailed Experimental Protocols
Protocol 1: Caerulein-Induced Chronic Pancreatitis in Rats This protocol is based on the methodology described by Kucuk et al. (2020).[20][23]
-
Objective: To investigate the protective efficacy of Pentoxifylline in an experimental model of chronic pancreatitis.
-
Animal Model: Female Sprague Dawley rats.
-
Induction of Pancreatitis: A combination of caerulein and alcohol administration is used to induce a chronic pancreatitis phenotype.
-
Experimental Groups (n=8 per group):
-
Control: Caerulein + alcohol.
-
Low-Dose PTX: Caerulein + alcohol + PTX (25 mg/kg).
-
High-Dose PTX: Caerulein + alcohol + PTX (50 mg/kg).
-
Placebo: Caerulein + alcohol + saline.
-
Sham: Saline injection only.
-
-
Procedure:
-
Administer caerulein and alcohol according to the established induction protocol.
-
Administer PTX or saline concurrently as per the group assignments.
-
After the final injection (typically 12 hours post-final dose), sacrifice the animals.
-
Collect blood samples for biochemical analysis.
-
Harvest pancreatic tissue for histopathological examination.
-
-
Endpoint Analysis:
-
Biochemical: Measure serum/plasma concentrations of TNF-α, TGF-β, Malondialdehyde (MDA), and Glutathione Peroxidase (GPx).
-
Histopathological: A pathologist, blinded to the treatment groups, scores pancreatic tissue for edema, inflammation, and necrosis.
-
Protocol 2: In Vitro Fertilization (IVF) with Anti-Sperm Antibodies This protocol is based on the methodology described by Yovich et al. (1994).[16]
-
Objective: To investigate the effect of Pentoxifylline on fertilization rates in the presence of anti-sperm antibodies.
-
Study Population: Couples undergoing IVF for immunological male-factor infertility (≥50% antibody-coated spermatozoa).
-
Design: Randomized, controlled trial using sibling oocytes.
-
Procedure:
-
Collect oocytes and semen samples as per standard IVF procedures.
-
Process semen sample to select spermatozoa, typically using a Percoll gradient.
-
Divide the selected sperm sample into two aliquots.
-
Treatment Group: Incubate one sperm aliquot with a solution containing 3.6 mM Pentoxifylline.
-
Control Group: Incubate the second sperm aliquot with a control medium without Pentoxifylline.
-
Randomly allocate sibling oocytes from the same patient to be inseminated by either the treatment or control sperm.
-
Culture the resulting embryos.
-
-
Endpoint Analysis:
-
Compare the fertilization rate between the two groups.
-
Assess and compare the cleavage rate and overall embryo quality.
-
Monitor subsequent clinical outcomes (e.g., pregnancy rates) if embryos from both groups are transferred.
-
Drug Development Considerations
-
Safety and Tolerability: Pentoxifylline is generally well-tolerated. The most common side effects are dose-related and involve the gastrointestinal tract (e.g., nausea) and central nervous system (e.g., dizziness, headache).[11][12]
-
Formulation: The short half-life of the parent drug is a significant formulation challenge.[8] Extended-release tablets are the standard oral dosage form, designed to provide sustained plasma levels.[3][7] Development of novel delivery systems could further optimize its therapeutic index.
-
Drug Interactions: Caution is advised when co-administering with antihypertensive agents, anticoagulants (e.g., warfarin), and theophylline, as PTX can potentiate their effects.[3]
Conclusion and Future Directions
Pentoxifylline is a versatile drug with a well-established primary indication and a vast, promising horizon of investigational applications. Its dual-action profile as both a hemorheological agent and a potent inhibitor of inflammatory cytokines makes it a compelling candidate for repurposing and further development. The existing body of research, from preclinical models to human clinical trials, provides a strong foundation for its exploration in cardiovascular diseases, chronic inflammatory conditions, fibrotic disorders, and beyond.
Future research should focus on large-scale, multicenter clinical trials with hard endpoints to definitively establish the efficacy of PTX in its most promising off-label applications. Furthermore, investigations into targeted delivery systems and combination therapies could unlock new potential, enhancing its therapeutic benefits while minimizing side effects. For drug development professionals, Pentoxifylline represents a valuable compound with a known safety profile and a wealth of data to guide the exploration of new therapeutic frontiers.
References
- 1. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 2. What is Pentoxifylline used for? [synapse.patsnap.com]
- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 5. Pentoxifylline reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentoxifylline efficacy in the treatment of intermittent claudication: multicenter controlled double-blind trial with objective assessment of chronic occlusive arterial disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 12. How well does pentoxifylline treat intermittent claudication? | Cochrane [cochrane.org]
- 13. Effects of pentoxifylline on inflammatory parameters in chronic kidney disease patients: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The effect of pentoxifylline on in-vitro fertilization in the presence of anti-sperm antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beneficial effect of adding pentoxifylline to processed semen samples on ICSI outcome in infertile males with mild and moderate asthenozoospermia: A randomized controlled prospective crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sperm treatment with pentoxifylline improves the fertilizing ability in patients with acrosome reaction insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Pregnancy and neonatal outcomes of ICSI using pentoxifylline to identify viable spermatozoa in patients with frozen-thawed testicular spermatozoa [frontiersin.org]
- 20. Pentoxifylline has favorable preventive effects on experimental chronic pancreatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pentoxifylline ameliorates cerulein-induced pancreatitis in rats: role of glutathione and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The beneficial effects of pentoxifylline on caerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Guide: Pentoxifylline-d6 and its Synonyms in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pentoxifylline-d6 (Oxpentifylline-d6), a deuterated analog of Pentoxifylline, and its application in bioanalytical methodologies. This document details its chemical synonyms and identifiers, experimental protocols for its use as an internal standard, quantitative data from pharmacokinetic studies, and the signaling pathways influenced by its non-deuterated form, Pentoxifylline.
Chemical Synonyms and Identifiers
This compound is a stable isotope-labeled version of Pentoxifylline, where six hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification of Pentoxifylline in biological matrices.
| Identifier | Value |
| Primary Synonym | Oxpentifylline-d6 |
| Systematic Name | 1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione |
| Other Synonyms | Pentoxyfylline D6, BL-191-d6, PTX-d6 |
| CAS Number | 1185878-98-1[1] |
| Molecular Formula | C₁₃H₁₂D₆N₄O₃ |
| Molecular Weight | 284.34 g/mol [2] |
Experimental Protocols: Quantification of Pentoxifylline using this compound as an Internal Standard
This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Pentoxifylline quantification in biological samples such as plasma.[3]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of Pentoxifylline and this compound from plasma samples.[3][4]
-
To a 30 µL aliquot of rat plasma, add a working solution of this compound (IS).
-
Add methanol for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 x g for 3 minutes to pellet the precipitated proteins.[5]
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following provides an example of LC-MS/MS conditions for the simultaneous quantification of Pentoxifylline, its metabolites, and this compound.
Table 1: Chromatographic Conditions [3][6]
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) |
| Mobile Phase | 0.1% formic acid in water and methanol (20:80, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Table 2: Mass Spectrometric Parameters [3][6]
| Parameter | Setting |
| Mass Spectrometer | API 4000 triple-quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Pentoxifylline Transition | m/z 279.3 > 181.1 |
| This compound (IS) Transition | m/z 285.3 > 187.1 |
| Lisofylline (Metabolite) Transition | m/z 281.1 > 263.1 > 160.90 |
| PTX-M5 (Metabolite) Transition | m/z 267.1 > 249.0 > 220.9 |
Quantitative Data
The use of this compound as an internal standard allows for the generation of robust quantitative data for pharmacokinetic studies of Pentoxifylline.
Table 3: LC-MS/MS Method Validation Parameters for Pentoxifylline Quantification [3][4][7][8]
| Parameter | Value |
| Linearity Range | 2–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra- and Inter-day Precision (RSD%) | < 10% |
| Accuracy | 88.65% to 97.18% |
| Recovery | 83.50% to 90.10% |
Table 4: Pharmacokinetic Parameters of Pentoxifylline in Healthy Volunteers (400 mg oral dose) [8][9]
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | 1607 ng/mL (Fasted) |
| Tmax (Time to Peak Concentration) | 0.29 - 0.41 hours |
| AUC₀₋t (Area Under the Curve) | 4684.08 h*ng/mL (Fasted) |
| Elimination Half-life | 0.39 - 0.84 hours |
Signaling Pathways of Pentoxifylline
Pentoxifylline, the non-deuterated parent compound, exerts its therapeutic effects through various mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor.[1][10][11] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates several downstream signaling pathways.
cAMP-Mediated Anti-inflammatory Pathway
Caption: Pentoxifylline inhibits PDE, increasing cAMP and activating PKA, which suppresses pro-inflammatory mediator synthesis.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of Pentoxifylline using this compound as an internal standard.
Conclusion
This compound, also known as Oxpentifylline-d6, is an indispensable tool for the accurate and reliable quantification of Pentoxifylline in biological matrices. Its use as an internal standard in LC-MS/MS assays is well-established, with detailed protocols and validation data readily available. Understanding the underlying signaling pathways of the parent compound, Pentoxifylline, provides crucial context for its pharmacological effects, which include anti-inflammatory and hemorheological properties mediated through the inhibition of phosphodiesterase and subsequent increase in intracellular cAMP. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, facilitating the effective use of this compound in their studies.
References
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
Decoding the Certificate of Analysis for Pentoxifylline-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Pentoxifylline-d6, a deuterated internal standard crucial for the accurate quantification of the drug Pentoxifylline in biological matrices. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results in research and development settings.
Understanding this compound
This compound is a stable isotope-labeled version of Pentoxifylline, a methylxanthine derivative used to treat muscle pain in people with peripheral artery disease. In analytical chemistry, particularly in mass spectrometry-based methods, this compound serves as an ideal internal standard. Its chemical properties are nearly identical to Pentoxifylline, but its increased mass allows for clear differentiation in a mass spectrometer, enabling precise quantification of the unlabeled drug.
Key Identifiers:
| Parameter | Value |
| Chemical Name | 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione |
| Synonyms | Oxpentifylline-d6 |
| CAS Number | 1185878-98-1 |
| Molecular Formula | C₁₃H₁₂D₆N₄O₃ |
| Molecular Weight | 284.34 g/mol |
Quantitative Data from a Certificate of Analysis
The CoA provides critical quantitative data that attests to the quality and purity of the standard. Below are tables summarizing the typical data found on a CoA for this compound, with illustrative values for clarity.
Table 1: Purity and Isotopic Enrichment
| Test | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | HPLC |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆)[1] | Conforms | Mass Spectrometry |
| Deuterium Enrichment | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry |
Table 2: Impurity Profile
| Impurity Name | CAS Number | Specification | Result |
| Pentoxifylline | 6493-05-6 | ≤0.5% | 0.15% |
| Hydroxy Pentoxifylline | 6493-06-7 | ≤0.1% | <0.05% |
| Pentoxifylline Acid | 6493-07-8 | ≤0.1% | <0.05% |
| Total Impurities | ≤1.0% | 0.25% |
Table 3: Physicochemical Properties
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol[1] | Conforms |
| Water Content | ≤0.5% | 0.1% |
| Residual Solvents | Meets USP <467> requirements | Conforms |
Experimental Protocols
The analytical methods cited in the CoA are crucial for verifying the quality of the standard. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to quantify any unlabeled Pentoxifylline or other impurities.
Workflow for HPLC Analysis of this compound
Caption: Workflow for determining the chemical purity of this compound using HPLC.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran (e.g., 80:20:1:3 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is recorded. The area of the main peak (this compound) is compared to the total area of all peaks to calculate the chemical purity.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is used to confirm the identity of this compound and to determine its isotopic purity and enrichment.
Workflow for MS Analysis of this compound
Caption: Workflow for determining the isotopic enrichment of this compound by MS.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements and isotopic distribution analysis.
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: The mass spectrum is acquired over a relevant m/z range. The isotopic distribution of the molecular ion peak for this compound is analyzed.
-
Calculation: The relative intensities of the peaks corresponding to the different deuterated species (d₀ to d₆) are used to calculate the isotopic purity. The atom percent deuterium enrichment is calculated based on the weighted average of the deuterium content across all isotopic species.
Mechanism of Action of Pentoxifylline: Signaling Pathways
Pentoxifylline exerts its therapeutic effects through multiple mechanisms, primarily by improving the rheological properties of blood and through its anti-inflammatory actions.
Signaling Pathway of Pentoxifylline
Caption: Simplified signaling pathway of Pentoxifylline's mechanism of action.
Pentoxifylline's primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP in red blood cells enhances their flexibility and deformability, thereby reducing blood viscosity. Additionally, Pentoxifylline inhibits the synthesis of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, and reduces platelet aggregation, further contributing to improved blood flow.
By thoroughly understanding the information presented in the Certificate of Analysis for this compound, researchers can ensure the integrity of their analytical methods and the reliability of their study outcomes. This guide serves as a foundational resource for interpreting this critical document.
References
Methodological & Application
Application Note: High-Throughput Quantification of Pentoxifylline in Plasma Using Pentoxifylline-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Pentoxifylline in plasma samples using a stable isotope-labeled internal standard, Pentoxifylline-d6. The method employs a straightforward protein precipitation for sample preparation followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This robust and reproducible method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring accurate measurement of Pentoxifylline in a biological matrix. All quantitative data are summarized for clarity, and detailed experimental workflows are provided.
Introduction
Pentoxifylline is a xanthine derivative used in the management of peripheral vascular disease. It improves blood flow by decreasing blood viscosity and improving red blood cell flexibility. Accurate quantification of Pentoxifylline in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It compensates for variations in sample preparation and instrument response, ensuring the highest accuracy and precision. This document outlines a validated protocol for the determination of Pentoxifylline in plasma using this compound as the internal standard.
Signaling Pathway of Pentoxifylline
Pentoxifylline primarily acts as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1][2][3] Increased cAMP levels activate Protein Kinase A (PKA), which in turn inhibits the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and leukotrienes.[1][4] This mechanism underlies its anti-inflammatory and immunomodulatory effects.[1][4][5]
Pentoxifylline Signaling Pathway
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the quantification of Pentoxifylline in plasma.
Materials and Reagents
-
Pentoxifylline (analytical standard)
-
This compound (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Control plasma (e.g., human, rat)
Preparation of Stock and Working Solutions
-
Pentoxifylline Stock Solution (1 mg/mL): Accurately weigh and dissolve Pentoxifylline in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution similarly using methanol.[2]
-
Working Solutions: Prepare serial dilutions of the Pentoxifylline stock solution with a 1:1 mixture of methanol and water to create working solutions for calibration standards and quality control samples.[6][7]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.[2]
Sample Preparation (Protein Precipitation)
The protein precipitation method is a rapid and effective technique for sample clean-up.[2]
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, add 30 µL of plasma sample.[2]
-
Add 20 µL of the this compound internal standard working solution (500 ng/mL).[2]
-
Add 0.5 mL of cold methanol to precipitate proteins.[2]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 20,800 x g for 10 minutes.[2]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[2]
Experimental Workflow Diagram
Experimental Workflow
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | Isocratic: 20:80 (A:B)[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 7 µL[2] |
| Column Temperature | Ambient |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2][8] |
| MRM Transitions | Pentoxifylline: m/z 279.3 > 181.1 This compound: m/z 285.3 > 187.1[2][8] |
Quantitative Data Summary
The method should be validated according to regulatory guidelines. Below is a summary of typical validation parameters.
Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Pentoxifylline | 5 - 8000 | ≥ 0.99 |
| Data synthesized from multiple sources indicating common ranges and acceptance criteria.[1][2][6] |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| LQC | 15 | < 15 | < 15 | 85 - 115 |
| MQC | 3000 | < 15 | < 15 | 85 - 115 |
| HQC | 6400 | < 15 | < 15 | 85 - 115 |
| Representative data based on typical validation acceptance criteria.[2][9] |
Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Pentoxifylline | LQC | ~85 | Minimal |
| MQC | ~85 | Minimal | |
| HQC | ~85 | Minimal | |
| This compound | - | ~86 | Minimal |
| Data based on reported recovery values.[2] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Pentoxifylline in plasma samples. The simple protein precipitation sample preparation protocol and rapid chromatographic runtime allow for the efficient analysis of a large number of samples, making it highly suitable for pharmacokinetic and other clinical research studies. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the stringent requirements for bioanalytical method validation.
References
- 1. A raising dawn of pentoxifylline in management of inflammatory disorders in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Pentoxifylline used for? [synapse.patsnap.com]
- 3. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 4. Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 6. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Pentoxifylline in Rat Plasma via Protein Precipitation
Abstract
This application note describes a simple, rapid, and reliable protein precipitation (PPT) method for the quantitative analysis of pentoxifylline (PTX) in rat plasma. The protocol is optimized for high-throughput screening in preclinical pharmacokinetic studies. The described method utilizes methanol for efficient protein removal, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This procedure demonstrates excellent recovery and linearity, making it suitable for drug development professionals and researchers in the field of bioanalysis.
Introduction
Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to treat intermittent claudication and other conditions related to poor blood circulation. Accurate quantification of pentoxifylline in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[1][2] This method involves the addition of a water-miscible organic solvent to a plasma sample to denature and precipitate proteins, which can then be removed by centrifugation.[3] This application note provides a detailed protocol for the extraction of pentoxifylline from rat plasma using methanol-based protein precipitation, followed by LC-MS/MS analysis.
Advantages of the Protein Precipitation Method
-
Simplicity and Speed: The straightforward procedure allows for minimal sample handling and rapid processing of a large number of samples.[1]
-
Cost-Effectiveness: Requires minimal reagents and consumables compared to more complex techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
-
High Throughput: The protocol is easily adaptable for 96-well plate formats, making it ideal for high-throughput screening.[5][6]
Experimental Protocols
Materials and Reagents
-
Pentoxifylline (PTX) reference standard (purity >99%)
-
Pentoxifylline-d6 (PTX-d6) as internal standard (IS)
-
Methanol (HPLC or LC-MS grade)[7]
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank rat plasma (with K2-EDTA as anticoagulant)[8]
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
PTX Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pentoxifylline in 10 mL of methanol.[8]
-
PTX-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the PTX stock solution.
-
Working Solutions: Prepare serial dilutions of the PTX stock solution in a methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and quality control (QC) samples.[8]
-
IS Working Solution (500 ng/mL): Dilute the PTX-d6 stock solution with methanol.[7]
Sample Preparation: Protein Precipitation Protocol
-
Thaw frozen rat plasma samples at room temperature.[7]
-
Pipette 30 µL of the rat plasma sample into a 1.5 mL microcentrifuge tube.[7]
-
Add 20 µL of the IS working solution (500 ng/mL PTX-d6) to each plasma sample, except for the blank samples.[7]
-
Add 0.5 mL of cold methanol to the microcentrifuge tube.[7]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the tubes at 20,800 × g for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 7 µL) of the supernatant into the LC-MS/MS system for analysis.[7]
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrumentation used.
-
LC System: UPLC system
-
Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) or equivalent.[7]
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (20:80, v/v).[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Injection Volume: 7 µL.[7]
-
Column Temperature: 40°C.[8]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[9]
-
MRM Transitions:
Data Presentation
Table 1: Linearity and Sensitivity of the Method
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Pentoxifylline | 5 - 8000 | ≥ 0.99 | 5 |
Data synthesized from Choi et al. (2023).[7]
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 15 | 14.8 | 98.7 | 4.2 |
| Medium | 1500 | 1525 | 101.7 | 2.8 |
| High | 6000 | 5910 | 98.5 | 3.5 |
Representative data based on typical bioanalytical method validation acceptance criteria.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Pentoxifylline | > 85% | Minimal (<15%) |
Representative data based on typical bioanalytical method validation acceptance criteria.
Visualizations
Diagram 1: Protein Precipitation Workflow
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Pentoxifylline in Human Plasma
References
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 3. Immunomodulatory properties of pentoxifylline are mediated via adenosine-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Pentoxifylline used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Quantification of Pentoxifylline and Pentoxifylline-d6 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Pentoxifylline and its deuterated internal standard, Pentoxifylline-d6, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
Introduction
Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood circulation. Accurate quantification of Pentoxifylline and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines the key parameters and a general protocol for a robust and sensitive LC-MS/MS method.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Exact Mass |
| Pentoxifylline | C13H18N4O3 | 278.1379 |
| This compound | C13H12D6N4O3 | 284.1756 |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are recommended for the detection and quantification of Pentoxifylline and this compound. The transitions for major metabolites, Lisofylline (PTX-M1) and a carboxypropyl metabolite (PTX-M5), are also included for a more comprehensive analysis. All analyses are performed in positive electrospray ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Pentoxifylline | 279.1 | 181.0 | Most commonly cited transition[1]. |
| Pentoxifylline | 279.3 | 181.1 | An alternative transition also reported[2][3]. |
| This compound (Internal Standard) | 285.3 | 187.1 | [2][3] |
| Lisofylline (PTX-M1) | 281.1 | 263.1 | [2] |
| 160.9 | [2] | ||
| Carboxypropyl Metabolite (PTX-M5) | 267.1 | 249.0 | [2] |
| 220.9 | [2] |
Mass Spectrometry Parameters
Optimal mass spectrometry parameters are critical for achieving high sensitivity and specificity. The following table provides a starting point for method development. Users should optimize these parameters on their specific instrument.
| Analyte | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Pentoxifylline | 110 | 25 |
| This compound | Requires optimization | Requires optimization |
| Lisofylline (PTX-M1) | Requires optimization | Requires optimization |
| Carboxypropyl Metabolite (PTX-M5) | Requires optimization | Requires optimization |
Note: While specific DP and CE values for this compound and its metabolites are not consistently reported across the literature, the values for Pentoxifylline can be used as a starting point for optimization.
Experimental Protocols
This section details a general protocol for the analysis of Pentoxifylline in a biological matrix such as plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Pentoxifylline from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard, this compound (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.
Liquid Chromatography
A reverse-phase chromatographic method is suitable for the separation of Pentoxifylline and its metabolites.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
Diagrams
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
MRM Signaling Pathway
Caption: The principle of Multiple Reaction Monitoring (MRM) for Pentoxifylline.
References
Application Notes and Protocols for the Chromatographic Separation of Pentoxifylline and its Active Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentoxifylline (PTX), a xanthine derivative, is a hemorheologic agent used to treat peripheral arterial disease.[1] It undergoes extensive metabolism in the body, primarily by the liver, forming several active metabolites.[2] The major active metabolites contributing to its therapeutic effect are Metabolite I (M1 or Lisofylline) and Metabolite V (M5 or 1-(3-carboxypropyl)-3,7-dimethylxanthine).[1][3] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document provides detailed application notes and protocols for the chromatographic separation of pentoxifylline and its key metabolites using various techniques.
Metabolic Pathway of Pentoxifylline
Pentoxifylline is metabolized through two primary pathways: a reduction pathway leading to the formation of Metabolite I (M1), and an oxidation pathway resulting in Metabolite V (M5).[1] M1 can attain plasma levels five times higher than the parent drug, while M5 can reach levels eight times greater.[1] Both M1 and M5 are considered more active hemorheologic agents than pentoxifylline itself.[1] The metabolism primarily occurs in the liver, with erythrocytes also contributing to the conversion of PTX to M1.[2][4][5]
Caption: Metabolic pathway of Pentoxifylline (PTX) to its active metabolites.
Chromatographic Methods and Quantitative Data
Several chromatographic techniques have been successfully employed for the simultaneous determination of pentoxifylline and its metabolites in biological matrices. The most common methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated methods.
Table 1: LC-MS/MS Method Parameters [6]
| Parameter | Pentoxifylline (PTX) | Metabolite I (PTX-M1) | Metabolite V (PTX-M5) |
| Linearity Range (ng/mL) | 5 - 8000 | 10 - 5000 | 20 - 15000 |
| LLOQ (ng/mL) | 5 | 10 | 20 |
| LOD (ng/mL) | 1 | 1 | 5 |
| Retention Time (min) | 2.68 | 2.72 | 2.50 |
| Mean Extraction Recovery (%) | 85.44 | 86.55 | 87.50 |
| Mass Transition (m/z) | 279.3 > 181.1 | 281.1 > 263.1 > 160.9 | 267.1 > 249.0 > 220.9 |
Table 2: UPLC-MS/MS Method Parameters for Pentoxifylline [7]
| Parameter | Value |
| Linearity Range (ng/mL) | 2 - 1000 |
| Intra- and Inter-batch Precision (%) | < 6.27 |
| Accuracy Range (%) | 88.65 - 97.18 |
| Recovery (%) | 83.50 - 90.10 |
Table 3: HPLC-UV Method Parameters [8][9]
| Parameter | Value |
| Linearity Range (ng/mL) | 25 - 1000 |
| Detection Limit (ng/mL) | 20 |
| Lowest Detectable Concentration (ng/mL) | 25 |
| Recovery (%) | 85 - 92.1 |
| Detection Wavelength (nm) | 275 |
Experimental Protocols
General Experimental Workflow
The general workflow for the analysis of pentoxifylline and its metabolites in biological samples involves sample preparation, chromatographic separation, and detection.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. droracle.ai [droracle.ai]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mobile Phase Selection for Pentoxifylline Analysis Using a C18 Column: Application Notes and Protocols
[November 10, 2025]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of a suitable mobile phase for the analysis of pentoxifylline on a C18 column using High-Performance Liquid Chromatography (HPLC). The information compiled herein is based on established methods to guide researchers in developing robust and reliable analytical procedures for pentoxifylline in various sample matrices, including pharmaceutical dosage forms and biological fluids.
Introduction
Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to treat peripheral vascular disease. Accurate and precise quantification of pentoxifylline is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. Reversed-phase HPLC with a C18 column is a widely adopted technique for this purpose. The choice of mobile phase is a critical parameter that significantly influences the retention, resolution, and overall performance of the chromatographic separation. This document outlines several mobile phase compositions and provides a comprehensive protocol for the HPLC analysis of pentoxifylline.
Data Presentation: Mobile Phase Compositions for Pentoxifylline Analysis
The following table summarizes various mobile phase compositions that have been successfully employed for the HPLC analysis of pentoxifylline on a C18 column. This data allows for an easy comparison of different solvent systems and their respective chromatographic conditions.
| Mobile Phase Composition | Column Dimensions | Flow Rate (mL/min) | Detection Wavelength (nm) | Sample Matrix | Reference |
| Water: Methanol: o-Phosphoric Acid: Tetrahydrofuran (80:20:1:3 v/v/v/v) | 250 mm x 4.6 mm, 5 µm | 1.0 | 274 | Tablets | [1][2] |
| Acetonitrile: Methanol: 0.5 mM Phosphoric Acid (20:12:68 v/v/v) | 150 mm x 6 mm | 1.5 | 273 | Blood Plasma | [3] |
| 0.1% Formic Acid in Water: Methanol (20:80 v/v) | 100 mm x 3 mm, 3 µm | 0.2 | MS/MS | Rat Plasma | |
| Acetonitrile: Orthophosphoric Acid Buffer (pH 3) (95:25 v/v) | 150 mm x 4.6 mm, 5µm | 1.0 | 287 | Dosage Forms | [4] |
| Methanol: Water (35:65 v/v) | Not Specified | Not Specified | Not Specified | Pharmaceuticals | [5] |
| Acetonitrile: Water (45:55 v/v) | 250 mm x 4 mm | Not Specified | 275 | Human Plasma | [4][6] |
| Water: Dioxan: Acetonitrile (87:6.5:6.5 v/v/v) with 0.5% Acetic Acid | Not Specified | Not Specified | 275 | Human Plasma | [6] |
| Methanol: 0.1% v/v Orthophosphoric Acid (pH 2.5) (95:05 v/v) | 250 x 4.6 mm, 5 µm | 0.5 | 254 | Workplace Air | [7] |
| Acetate Buffer (pH 4.3): Acetonitrile (3:7 v/v) | 250 mm x 4.6 mm, 5µm | 1.0 | 275 | Workplace Air | [7] |
| Methanol: Acetonitrile: 10 mM Mixed Phosphate Buffer (pH 2.6) (39:12:49 v/v/v) | Not Specified | Not Specified | 273 | Human Plasma | [8] |
Experimental Protocols
This section provides a generalized, detailed methodology for the analysis of pentoxifylline using a C18 column, based on the commonly cited experimental parameters.
Materials and Reagents
-
Pentoxifylline reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Orthophosphoric acid
-
Formic acid
-
Tetrahydrofuran
-
Phosphate or acetate buffer salts
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer can also be used for detection.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (General Example)
-
Mobile Phase: A mixture of water, methanol, and orthophosphoric acid in the ratio of 80:20:1 (v/v/v).[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Standard Solution Preparation
-
Prepare a stock solution of pentoxifylline (e.g., 1 mg/mL) by dissolving an accurately weighed amount of the reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1-50 µg/mL).
Sample Preparation (for Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a known amount of pentoxifylline (e.g., 100 mg).
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for approximately 20 minutes to ensure complete dissolution of the drug.[1]
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Further dilutions may be necessary to bring the concentration within the calibration range.[1]
Sample Preparation (for Plasma)
-
Sample preparation for plasma typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[3]
-
Protein Precipitation: Add a precipitating agent like methanol or acetonitrile to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant can then be injected or further processed.
-
Liquid-Liquid Extraction: After protein precipitation, the analyte can be extracted from the aqueous phase into an immiscible organic solvent. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample. Condition the cartridge, load the plasma sample, wash away interferences, and then elute the pentoxifylline with an appropriate solvent.
Data Analysis
-
Identify the pentoxifylline peak in the chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of pentoxifylline in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for developing an HPLC method for pentoxifylline analysis and a conceptual signaling pathway where pentoxifylline's mechanism of action could be investigated.
Caption: HPLC Method Development Workflow for Pentoxifylline Analysis.
Caption: Conceptual Signaling Pathway of Pentoxifylline's Anti-inflammatory Action.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Pentoxifylline-d6 in Preclinical Pharmacokinetic Studies in Rats
Application Note & Protocol
Introduction
Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to improve blood flow. In preclinical drug development, understanding the pharmacokinetic profile of a compound is crucial. This document outlines the application of its deuterated analog, Pentoxifylline-d6, in pharmacokinetic studies in rats. While this compound can be used as a stable-labeled internal standard for the quantification of Pentoxifylline in biological matrices, this application note will focus on its established and primary role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a critical component of pharmacokinetic research.
Mechanism of Action of Pentoxifylline
Pentoxifylline and its metabolites improve blood flow by decreasing blood viscosity and enhancing red blood cell flexibility.[1] Its multifaceted mechanism involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This, in turn, activates protein kinase A (PKA), inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes, and reduces inflammation.[4] Pentoxifylline also improves red blood cell deformability, reduces platelet aggregation, and decreases blood viscosity.[4]
Figure 1. Signaling pathway of Pentoxifylline.
Application of this compound as an Internal Standard
In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. This compound is an ideal IS for Pentoxifylline because its deuterium labeling gives it a higher mass-to-charge ratio (m/z) that is distinguishable by a mass spectrometer, while its chemical behavior during sample preparation and chromatography is nearly identical to that of unlabeled Pentoxifylline. This allows for accurate correction of any analyte loss during sample processing and instrumental analysis.[2]
Experimental Protocols
The following protocols are based on a study by Kim et al. (2023) which utilized this compound as an internal standard for the pharmacokinetic analysis of Pentoxifylline in Sprague-Dawley rats.[2]
Animal Study Protocol
-
Animals: Male Sprague-Dawley rats.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to food and water ad libitum.
-
Acclimatization: Allow for an acclimatization period of at least one week before the study.
-
Fasting: Fast the animals overnight before oral administration of the drug, with free access to water.[2]
-
Drug Administration: Administer Pentoxifylline orally via gavage at a dose of 300 mg/kg. The drug should be dissolved in an appropriate vehicle, such as an aqueous solution.[2]
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the jugular vein into heparinized tubes at the following time points: 0.5, 1, 2, 4, 8, and 24 hours post-administration.[2]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -70°C until analysis.[2]
Bioanalytical Method using LC-MS/MS
-
Chemicals and Reagents: Pentoxifylline, this compound (as internal standard), and HPLC-grade solvents (e.g., methanol, formic acid).[2]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 30 µL aliquot of plasma, add 20 µL of this compound internal standard solution (500 ng/mL).[2]
-
Add 0.5 mL of cold methanol for protein precipitation.[2]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 20,800 × g for 10 minutes.[2]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[2]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm).[2]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (20:80, v/v).[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ionization.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Figure 2. Experimental workflow for a preclinical pharmacokinetic study of Pentoxifylline in rats.
Data Presentation
Pharmacokinetic parameters are calculated using non-compartmental analysis. The following table summarizes the pharmacokinetic parameters of Pentoxifylline and its major metabolites in rats after a single oral dose of 300 mg/kg.[2]
| Parameter | Pentoxifylline | Metabolite M1 (Lisofylline) | Metabolite M5 |
| Cmax (ng/mL) | 14,798.5 ± 2038.1 | 5016.2 ± 1040.5 | 11,573.8 ± 2796.3 |
| Tmax (h) | 1.8 ± 0.3 | 2.1 ± 0.4 | 3.7 ± 0.9 |
| AUClast (ng·h/mL) | 28,131.9 ± 4,263.5 | 12,345.6 ± 2,543.7 | 25,678.9 ± 5,123.4 |
| t1/2 (h) | 1.8 ± 0.3 | 2.1 ± 0.4 | 3.7 ± 0.9 |
| Data are presented as mean ± standard deviation. |
Conclusion
This compound serves as a reliable internal standard for the accurate quantification of Pentoxifylline in rat plasma during preclinical pharmacokinetic studies. The detailed protocols for animal handling, sample collection, and bioanalysis using LC-MS/MS provide a robust framework for researchers. The provided pharmacokinetic data offers valuable insights into the absorption, distribution, metabolism, and excretion of Pentoxifylline in a rat model, which is essential for the further development and evaluation of this therapeutic agent.
References
Application Notes and Protocols: Use of Pentoxifylline-d6 in Bioequivalence Studies of Pentoxifylline Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Pentoxifylline-d6 as an internal standard in bioequivalence (BE) studies of pentoxifylline extended-release formulations. The protocols detailed below are essential for the accurate quantification of pentoxifylline and its active metabolites in biological matrices, a critical step in assessing the bioequivalence of generic drug products.
Introduction to Pentoxifylline and Bioequivalence
Pentoxifylline is a xanthine derivative used to improve blood flow in patients with peripheral vascular disease.[1] It is available as a 400 mg extended-release oral tablet.[2] For a generic extended-release pentoxifylline product to be approved, it must be shown to be bioequivalent to the reference listed drug. This is typically established through in vivo pharmacokinetic studies in healthy volunteers under both fasting and fed conditions.[3][4]
Pentoxifylline is rapidly and completely absorbed after oral administration and undergoes extensive first-pass metabolism.[1][5] Its major active metabolites are 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I or M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V or M5), which can reach significantly higher plasma concentrations than the parent drug.[2] Therefore, the bioanalytical method used in BE studies must be capable of accurately quantifying pentoxifylline and its key metabolites.
The Role of this compound as an Internal Standard
In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a stable isotope-labeled version of the analyte.[6] this compound, a deuterated analog of pentoxifylline, serves as an excellent internal standard for several reasons:
-
Similar Physicochemical Properties: It behaves almost identically to pentoxifylline during sample extraction, chromatography, and ionization, thus compensating for variability in these steps.[6]
-
Co-elution: It co-elutes with pentoxifylline, which helps to normalize for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[6][7]
-
Mass Differentiation: The mass difference between this compound and pentoxifylline allows for their distinct detection by the mass spectrometer.[8][9]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[7][10]
Bioanalytical Method Protocol: LC-MS/MS Quantification of Pentoxifylline and its Metabolites
This protocol outlines a validated method for the simultaneous quantification of pentoxifylline, its active metabolites (M1 and M5), using this compound as the internal standard in human plasma.
Materials and Reagents
-
Pentoxifylline, Metabolite I (Lisofylline), and Metabolite V reference standards
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pentoxifylline, M1, M5, and this compound in methanol.[8]
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples.[8]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 500 ng/mL in the same diluent.
Sample Preparation: Protein Precipitation
-
To a 30 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the 500 ng/mL this compound internal standard working solution.[8]
-
Add 0.5 mL of cold methanol to precipitate plasma proteins.[8]
-
Vortex the mixture for 5 minutes.[8]
-
Centrifuge at 20,800 x g for 10 minutes.[8]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[8]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC or HPLC system capable of gradient or isocratic elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column, such as an Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm).[8]
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and methanol (20:80, v/v) at a flow rate of 0.2 mL/min.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8][9]
Table 1: Mass Spectrometric Parameters for MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pentoxifylline (PTX) | 279.3 | 181.1 |
| Metabolite I (M1) | 281.1 | 160.9 |
| Metabolite V (M5) | 267.1 | 220.9 |
| This compound (IS) | 285.3 | 187.1 |
(Data sourced from multiple studies)[8][9][11]
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9]
Bioequivalence Study Protocol
The following protocol outlines a typical bioequivalence study for a 400 mg extended-release pentoxifylline tablet.
Study Design
A randomized, single-dose, two-treatment, two-period, two-sequence crossover study design is recommended.[3][12][13] Two separate studies should be conducted: one under fasting conditions and another under fed conditions.[3][12] A washout period of at least one week should be implemented between the two periods.[5]
Study Population
Healthy male and non-pregnant, non-lactating female volunteers are typically enrolled.[3] Subjects with a known intolerance to methylxanthines (e.g., caffeine) should be excluded.[3]
Dosing and Blood Sampling
-
Fasting Study: After an overnight fast of at least 10 hours, subjects receive a single 400 mg pentoxifylline tablet (either test or reference product) with water.[2][5] Food is typically withheld for at least 4 hours post-dose.[2]
-
Fed Study: Following a standardized high-fat, high-calorie breakfast, subjects receive the single dose of the study drug.
-
Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant at predefined time points, such as pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[5][12]
Pharmacokinetic and Statistical Analysis
-
Plasma concentrations of pentoxifylline and its metabolites are determined using the validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated for each subject using non-compartmental analysis. The key parameters for bioequivalence assessment are:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of the log-transformed Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[5][14]
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters for pentoxifylline from a bioequivalence study of a 400 mg extended-release tablet under fed conditions.
Table 2: Pharmacokinetic Parameters of Pentoxifylline (400 mg ER Tablet) - Fed Study
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (ng/mL) | 157.8 | 162.1 |
| AUC0-t (ng·hr/mL) | 826.5 | 869.7 |
| AUC0-∞ (ng·hr/mL) | 853.8 | 894.8 |
| Tmax (hr) | 5.4 | 4.1 |
| T1/2 (hr) | 2.06 | 1.80 |
(Data adapted from a representative study)[12]
Visualizations
Caption: Workflow for the bioanalysis of pentoxifylline in plasma.
Caption: Crossover design for a pentoxifylline bioequivalence study.
References
- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 5. thaiscience.info [thaiscience.info]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Met… [ouci.dntb.gov.ua]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. Comparative bioavailability study of two controlled-release pentoxifylline tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Quantitative Analysis of Pentoxifylline Metabolites M1 (Lisofylline) and M5 in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pentoxifylline (PTX) metabolites, M1 (lisofylline) and M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine), in human plasma. The use of a stable isotope-labeled internal standard, pentoxifylline-d6 (PTX-d6), ensures high accuracy and precision. The straightforward protein precipitation sample preparation and rapid chromatographic separation make this method suitable for high-throughput pharmacokinetic studies in drug development and clinical research.
Introduction
Pentoxifylline is a xanthine derivative used to improve blood flow. It is extensively metabolized in vivo to several active metabolites, with lisofylline (M1) and the carboxypropyl derivative (M5) being two of the most significant.[1][2] Accurate quantification of these metabolites is crucial for understanding the overall pharmacological and toxicological profile of pentoxifylline. This application note presents a validated LC-MS/MS method for the simultaneous determination of M1 and M5 in human plasma, employing a deuterated internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Pentoxifylline (PTX), Lisofylline (M1), 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5), and this compound (PTX-d6) were of analytical grade.
-
HPLC-grade methanol, acetonitrile, and formic acid were used.
-
Ultrapure water was used for all aqueous solutions.
-
Human plasma (K2-EDTA) was sourced from authorized suppliers.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of M1, M5, and PTX-d6 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.[3][4]
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation.[3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (PTX-d6, 500 ng/mL).
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a 5 µL aliquot into the LC-MS/MS system.[4]
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 x 3 mm, 3 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 80% B, and a 1-minute re-equilibration at 20% B.
-
Total Run Time: 5 minutes.
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3][5] The optimized MRM transitions and compound-specific parameters are listed in Table 1.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| M1 (Lisofylline) | 281.1 | 181.1 | 150 | 25 |
| M5 | 267.1 | 221.0 | 150 | 20 |
| PTX-d6 (IS) | 285.3 | 187.1 | 150 | 27 |
Note: The specific collision energies should be optimized for the instrument in use.
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.
Linearity
The calibration curves were linear over the concentration ranges of 10-5000 ng/mL for M1 and 20-15000 ng/mL for M5, with a correlation coefficient (r²) of >0.99 for both analytes.[3]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for the lower limit of quantification).
Table 2: Accuracy and Precision Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| M1 | Low | 30 | 4.8 | 102.3 | 5.5 | 101.7 |
| Medium | 2500 | 3.1 | 98.9 | 4.2 | 99.5 | |
| High | 4000 | 2.5 | 101.1 | 3.8 | 100.4 | |
| M5 | Low | 60 | 5.2 | 97.8 | 6.1 | 98.2 |
| Medium | 7000 | 2.9 | 103.5 | 3.9 | 102.8 | |
| High | 12000 | 2.2 | 99.6 | 3.1 | 100.1 |
Recovery
The extraction recovery of M1 and M5 from human plasma was determined at three QC concentrations. The mean recovery for both analytes was consistently above 85%, indicating efficient extraction from the plasma matrix.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of pentoxifylline metabolites M1 and M5 in human plasma. The use of a deuterated internal standard ensures high accuracy and reproducibility. The method is well-suited for pharmacokinetic and toxicokinetic studies, providing a valuable tool for researchers and drug development professionals.
Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of M1, M5, and PTX-d6 analytical standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solutions with methanol/water (1:1, v/v) to prepare a series of working standard solutions for calibration curves and QC samples.
-
Internal Standard Working Solution (500 ng/mL): Dilute the PTX-d6 stock solution with methanol/water (1:1, v/v) to a final concentration of 500 ng/mL.
Protocol 2: Plasma Sample Analysis
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex and aliquot 100 µL of each plasma sample (including calibration standards and QCs) into labeled 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition: Add 20 µL of the 500 ng/mL PTX-d6 internal standard working solution to each tube.
-
Protein Precipitation: Add 400 µL of cold methanol to each tube.
-
Mixing: Vortex each tube for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to autosampler vials.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Visualizations
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 4. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Source Parameters for Pentoxifylline-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS source parameters for the analysis of Pentoxifylline-d6.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion and major product ion for this compound in positive electrospray ionization (ESI) mode?
A1: In positive ESI mode, this compound typically forms a protonated molecule [M+H]⁺. The expected precursor ion is m/z 285.3. A common product ion resulting from collision-induced dissociation is m/z 187.1.[1][2] Therefore, the multiple reaction monitoring (MRM) transition to monitor is m/z 285.3 > 187.1.[1][2]
Q2: What are the typical starting mobile phases for Pentoxifylline analysis?
A2: A common mobile phase composition for the analysis of Pentoxifylline and its analogues is a mixture of an aqueous component and an organic solvent.[1][3] The aqueous phase often contains an additive to improve ionization efficiency, such as 0.1% or 0.2% formic acid or 5 mM ammonium formate.[1][3] The organic phase is typically methanol or acetonitrile.[1][3] An isocratic mobile phase of 0.1% formic acid in water and methanol (20:80, v/v) has been successfully used.[1]
Q3: What type of sample preparation is suitable for plasma samples containing this compound?
A3: Protein precipitation is a straightforward and effective method for preparing plasma samples for Pentoxifylline analysis.[1][4] This can be achieved by adding a cold organic solvent like methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[1]
Q4: Should I use positive or negative ionization mode for this compound?
A4: Positive ionization mode is generally preferred for the analysis of Pentoxifylline and its deuterated internal standard.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of LC-MS/MS source parameters for this compound.
| Issue | Potential Cause | Recommended Action |
| No or Low Signal for this compound | Incorrect MRM transition selected. | Verify the precursor ion (m/z 285.3) and product ion (m/z 187.1). |
| Inefficient ionization. | Optimize spray voltage, nebulizer gas flow, and drying gas temperature and flow. Start with the recommended parameters in the experimental protocol below. | |
| Inappropriate mobile phase pH. | Ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation. | |
| Unstable Signal/Poor Reproducibility | Fluctuations in spray. | Check for clogs in the sample capillary. Ensure a consistent solvent flow from the LC. Optimize the nebulizer gas flow. |
| Matrix effects from the sample. | Improve sample cleanup. Consider using a divert valve to direct the early and late eluting components to waste. | |
| Inconsistent source temperature. | Allow sufficient time for the source to equilibrate. Ensure the temperature controller is functioning correctly. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Source contamination. | Clean the ion source components, including the ion transfer capillary and skimmer. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure compatibility between the sample solvent and the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Experimental Protocol: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing the source parameters for this compound using flow injection analysis (FIA) or infusion.
1. Analyte Solution Preparation:
-
Prepare a standard solution of this compound at a concentration of approximately 100-500 ng/mL in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Initial Instrument Setup:
-
Set up the mass spectrometer to monitor the m/z 285.3 > 187.1 transition in positive ESI mode.
-
Infuse the analyte solution at a constant flow rate (e.g., 5-10 µL/min) directly into the ion source.
3. Systematic Parameter Optimization:
-
Vary one parameter at a time while keeping others constant and monitor the signal intensity of the this compound MRM transition.
-
The goal is to find the parameter value that provides the highest and most stable signal.
Table of Typical Starting and Optimized Source Parameters:
| Parameter | Typical Starting Range | Optimization Goal |
| Spray Voltage (ISV) | 3000 - 5500 V | Maximize signal intensity and stability. |
| Nebulizer Gas (Gas 1) | 40 - 60 psi | Achieve a stable spray and maximize signal. |
| Drying Gas (Gas 2) | 40 - 60 psi | Efficiently desolvate the droplets without causing fragmentation. |
| Source Temperature (TEM) | 400 - 600 °C | Promote efficient desolvation. |
| Curtain Gas (CUR) | 20 - 30 psi | Prevent solvent droplets from entering the mass analyzer. |
| Collision Energy (CE) | Varies by instrument | Optimize for the most intense and specific product ion (m/z 187.1). |
| Declustering Potential (DP) | Varies by instrument | Prevent cluster ion formation and maximize precursor ion intensity. |
4. Final Method Integration:
-
Once the optimal source parameters are determined via infusion, apply them to the LC-MS/MS method.
-
Fine-tune the parameters if necessary under chromatographic conditions.
Workflow for Troubleshooting Common LC-MS/MS Issues
Caption: Troubleshooting workflow for common LC-MS/MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in pentoxifylline chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in pentoxifylline chromatography.
Troubleshooting Guides
This section addresses specific peak shape problems in a question-and-answer format.
Issue 1: My pentoxifylline peak is tailing.
Q: What causes peak tailing for pentoxifylline and how can I fix it?
A: Peak tailing is the most common peak shape issue, often appearing as an asymmetry where the latter half of the peak is broader than the front half. For pentoxifylline, a basic compound, the primary cause is often secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Pentoxifylline, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase (e.g., C18, C8).[1][2][3] This secondary interaction mechanism leads to delayed elution and peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above or below the pKa of any ionizable group on the analyte.[4][5] Adding a buffer to the mobile phase can help maintain a consistent pH and improve peak shape.[2]
-
Solution 2: Use Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. This will preferentially interact with the active silanol sites, reducing their availability to interact with pentoxifylline.[5]
-
Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for these secondary interactions.[3] A column with low silanol activity is recommended.[6]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or mobile phase impurities at the column inlet can create active sites that cause tailing.[1][7][8] Column bed collapse or voids can also lead to poor peak shape.
-
Solution 1: Implement a Column Wash: Flush the column with a series of strong solvents to remove contaminants. (See Experimental Protocols section).
-
Solution 2: Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to trap contaminants and protect the primary column.
-
Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions (e.g., extreme pH), it may be irreversibly damaged and require replacement.[4][7]
-
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[1][3][8]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[1][4]
Issue 2: My pentoxifylline peak is fronting.
Q: Why is my pentoxifylline peak fronting and what should I do?
A: Peak fronting, where the initial part of the peak is sloped and the latter part is steep, is less common than tailing. It is often an indicator of column overload or significant column damage.
Potential Causes & Solutions:
-
Severe Column Overload: While moderate overload often causes tailing, severe overload can lead to peak fronting.
-
Solution: Significantly dilute your sample and re-inject. A 10-fold or 100-fold dilution can help confirm if overload is the issue.
-
-
Column Failure: A collapsed packing bed or a significant void at the column inlet can lead to a distorted flow path and cause fronting peaks.[1][8] This is a form of catastrophic column failure.
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this does not resolve the issue, the column is likely damaged beyond repair and must be replaced.[8]
-
Issue 3: My pentoxifylline peak is broad.
Q: What is causing my pentoxifylline peak to be excessively broad?
A: Broad peaks can compromise sensitivity and resolution. This issue can stem from the system, the column, or the method parameters.
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause the analyte band to spread out before and after separation.
-
Solution: Minimize the length and internal diameter of all connecting tubing.[10] Ensure all fittings are properly made (e.g., ferrules are seated correctly) to avoid creating small voids. Use a detector flow cell appropriate for the column size and flow rate.
-
-
Column Deterioration: A general loss of column efficiency over time will result in broader peaks for all analytes.[4][9]
-
Solution: If the column has been in use for a long time, its performance may have naturally degraded. Replace the column with a new one of the same type to see if peak width improves.
-
-
Sample Solvent Effects: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause the analyte band to spread on the column before the separation begins.[9][10]
Issue 4: My pentoxifylline peak is split.
Q: My pentoxifylline peak is showing as a split or double peak. What's wrong?
A: A split peak suggests that the sample is encountering two different paths or conditions as it enters or travels through the column.
Potential Causes & Solutions:
-
Partially Blocked Inlet Frit: Debris from the sample or the HPLC system (e.g., pump seals) can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the stationary phase.[8]
-
Solution: Disconnect the column, reverse it, and flush it to waste with the mobile phase (without the organic component initially, then with it). This can sometimes dislodge the particulate matter. If the problem persists, the column may need to be replaced.[8]
-
-
Column Void or Channel: A void or "channel" in the packing material near the column inlet can cause the analyte band to split.[9]
-
Solution: This is a sign of column degradation. The column should be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.[4]
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase. Dissolving the sample in the mobile phase is the best practice.
-
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Pentoxifylline Peak Asymmetry
| Mobile Phase Composition (Acetonitrile:Water 40:60) | Peak Tailing Factor (Tf) | Comments |
| No Additive | 1.8 | Significant tailing observed due to silanol interactions. |
| + 0.1% Formic Acid (pH ~2.7) | 1.3 | Tailing is reduced as the acidic pH suppresses silanol ionization. |
| + 0.1% Triethylamine (pH adjusted to 7.0) | 1.2 | Competing base masks active silanol sites, improving symmetry. |
| + 10mM Ammonium Formate Buffer (pH 3.0) | 1.1 | Buffering capacity and ionic strength help to produce a more symmetrical peak.[2] |
Note: Data are illustrative examples based on typical chromatographic principles.
Table 2: Comparison of Column Chemistries for Pentoxifylline Analysis
| Column Type | Typical Peak Shape for Pentoxifylline | Rationale |
| Standard C18 (non-end-capped) | Prone to tailing | High number of accessible silanol groups leads to secondary interactions. |
| Modern C18 (fully end-capped) | Good symmetry | End-capping blocks most residual silanol groups, preventing interactions.[3] |
| C8 | Good symmetry | Less hydrophobic than C18, may offer different selectivity. Often well end-capped. |
| Phenyl-Hexyl | Excellent symmetry | Alternative selectivity; π-π interactions can be favorable for aromatic compounds. |
Experimental Protocols
Protocol 1: General Purpose Column Wash for Reversed-Phase Columns
This procedure is designed to remove a broad range of contaminants. Always consult the column manufacturer's guidelines before performing any wash procedure.
-
Disconnect the column from the detector to prevent contamination of the flow cell.
-
Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase composition, but without any salts or buffers (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, wash with 50:50 Acetonitrile:Water).
-
Flush with 100% Organic Solvent: Wash with 20 column volumes of 100% Acetonitrile or Methanol. This removes strongly retained non-polar compounds.
-
Flush with a "Middle" Solvent: Wash with 20 column volumes of Isopropanol. This is useful for removing compounds of intermediate polarity and acts as a miscible bridge between organic and highly aqueous phases.
-
(Optional) Flush with Water: If you suspect salt buildup, flush with 20 column volumes of HPLC-grade water.
-
Re-equilibrate: Re-introduce the organic mobile phase (e.g., 100% Acetonitrile), followed by your buffered mobile phase composition. Equilibrate the column with at least 20 column volumes of the mobile phase until a stable baseline is achieved.
Protocol 2: Preparation of a Buffered Mobile Phase (10mM Ammonium Formate in Water, pH 3.0)
-
Weigh Reagent: Weigh out approximately 0.63 g of ammonium formate and transfer it to a 1 L volumetric flask.
-
Dissolve: Add approximately 800 mL of HPLC-grade water to the flask and swirl until the solid is completely dissolved.
-
Adjust pH: Place a calibrated pH meter into the solution. Slowly add formic acid dropwise while stirring until the pH reaches 3.0.
-
Bring to Volume: Add HPLC-grade water to the 1 L mark.
-
Filter and Degas: Filter the buffer through a 0.22 µm membrane filter to remove particulates. Degas the solution using vacuum filtration, sonication, or helium sparging before use.
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape.
Caption: Interaction of pentoxifylline with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: How often should I replace my guard column when analyzing pentoxifylline? A1: This depends heavily on the cleanliness of your samples. For clean standards, a guard column can last for hundreds of injections. For complex matrices like plasma, you may need to replace it every 50-100 injections. Monitor your peak shape and system pressure; a consistent increase in pressure or the onset of peak splitting/tailing are good indicators that the guard column needs replacement.
Q2: Can the mobile phase organic solvent (acetonitrile vs. methanol) affect the peak shape of pentoxifylline? A2: Yes. While both are common reversed-phase solvents, they have different properties. Acetonitrile is generally a stronger solvent and has lower viscosity, which can lead to sharper peaks and lower backpressure. Methanol can offer different selectivity and may be better at masking some silanol interactions. If you are experiencing issues, trying the alternative solvent is a valid troubleshooting step.
Q3: My method was working fine, but now all my peaks are tailing. What is the most likely cause? A3: If all peaks in the chromatogram suddenly start tailing, the problem is likely systemic rather than chemical. The most common cause is a partial blockage of the column inlet frit.[8] Before suspecting column failure, you should also check for any leaks in the system or issues with the injector.
Q4: Is a gradient or isocratic method better for pentoxifylline analysis? A4: Both can be effective. An isocratic method is simpler and more robust. However, a gradient elution can be advantageous, especially when analyzing pentoxifylline in the presence of impurities or metabolites, as it can provide better resolution and shorter run times for late-eluting compounds.[11]
Q5: What is "end-capping" and why is it important for analyzing basic compounds like pentoxifylline? A5: After the primary stationary phase (like C18) is bonded to the silica support, many free silanol (Si-OH) groups remain. End-capping is a secondary chemical reaction that converts most of these remaining silanol groups into less reactive, non-polar groups. This is critical for basic analytes because it minimizes the acidic sites that cause secondary interactions and lead to peak tailing.[3]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. google.com [google.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Pentoxifylline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. researchgate.net [researchgate.net]
Stability of Pentoxifylline-d6 in solution and biological matrices
This technical support center provides guidance on the stability of Pentoxifylline-d6 in solutions and biological matrices. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in acetonitrile, DMSO, and methanol.[1]
Q3: What is the recommended storage for this compound stock solutions?
A3: Stock solutions of this compound prepared in methanol can be stored at -20°C.[2] For optimal stability, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stored at -80°C, the stock solution can be stable for up to 6 months, and at -20°C for up to 1 month.[3]
Q4: How stable is this compound in biological matrices like plasma during storage?
Q5: Is this compound susceptible to freeze-thaw instability in plasma?
A5: Bioanalytical methods using this compound as an internal standard have demonstrated its stability through multiple freeze-thaw cycles. While specific quantitative data is limited, it is generally accepted to be stable for at least three freeze-thaw cycles when stored at -20°C or -80°C. However, it is always best practice to minimize the number of freeze-thaw cycles.[4]
Q6: What is the bench-top stability of this compound in processed samples?
A6: this compound in processed samples (e.g., after protein precipitation with methanol) is considered stable for the duration of a typical analytical run. For the non-deuterated form, Pentoxifylline, stability in processed samples has been established in various validated methods.
Q7: Under what conditions can this compound degrade?
A7: Based on forced degradation studies of Pentoxifylline, the deuterated form is expected to be susceptible to degradation under strong alkaline and oxidative conditions.[5] It is relatively stable under acidic, neutral, thermal, and photolytic stress. A major oxidative degradation product of Pentoxifylline has been identified as a gem-dihydroperoxide derivative.[6]
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard response.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound from solid material. Compare the performance of the new stock solution with the old one. |
| Instability in autosampler | Evaluate the stability of the processed samples by re-injecting them after they have been in the autosampler for a prolonged period (e.g., 24 hours). If degradation is observed, shorten the analytical run time or cool the autosampler. |
| Adsorption to container surfaces | Use polypropylene or silanized glass vials to minimize adsorption. |
| Inconsistent sample processing | Ensure consistent and accurate pipetting of the internal standard working solution into all samples and standards. |
Issue 2: Poor recovery of this compound during sample extraction.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction solvent | Optimize the extraction solvent. While protein precipitation with methanol or acetonitrile is common, a liquid-liquid extraction or solid-phase extraction may provide better recovery. |
| Matrix effects | The presence of endogenous components in the biological matrix can suppress or enhance the ionization of this compound. Evaluate matrix effects by comparing the response of the internal standard in a neat solution versus a post-extraction spiked blank matrix sample. If significant matrix effects are observed, consider a more rigorous sample clean-up method. |
| pH of the extraction solvent | Adjusting the pH of the sample or extraction solvent can improve the extraction efficiency of this compound. |
Stability Data Summary
The following tables summarize the available stability data for Pentoxifylline. While this data is for the non-deuterated form, it provides a strong indication of the expected stability of this compound.
Table 1: Stability of Pentoxifylline in Aqueous Solutions
| Formulation | Concentration | Storage Conditions | Duration | Stability | Reference |
| Oral Suspension | 20 mg/mL in water | 4°C and 25°C | 91 days | Stable | [7] |
| Injection in 0.9% NaCl or 5% Glucose | 5 mg/mL | 22°C and 35°C (protected from light) | 7 days | Stable | [5] |
| Injection in 0.9% NaCl or 5% Glucose | 5 mg/mL | 22°C (exposed to light) | 7 days | Stable | [5] |
| Topical Cream | Not specified | Room Temperature | 62 days | Stable | [8] |
Table 2: Forced Degradation of Pentoxifylline
| Stress Condition | Result | Reference |
| Acidic (e.g., HCl) | Stable | [5] |
| Alkaline (e.g., NaOH) | Degradation observed | [5] |
| Oxidative (e.g., H₂O₂) | Degradation observed | [5][6] |
| Thermal (e.g., elevated temperature) | Stable | [5] |
| Photolytic (e.g., light exposure) | Stable | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Working Solution:
-
Dilute the stock solution with the appropriate solvent (e.g., 50:50 methanol:water) to the desired concentration for spiking into samples.
-
Prepare fresh working solutions daily or prove their stability for longer storage.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma/serum sample, standard, or quality control sample in a microcentrifuge tube, add the internal standard working solution.
-
Add 300 µL of cold methanol (or acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting inconsistent internal standard response.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Exchange in Deuterium-Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential isotopic exchange issues with their deuterium-labeled standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterium-labeled standards?
A1: Isotopic exchange refers to the unintended swapping of deuterium atoms on a labeled standard with hydrogen atoms from the surrounding environment, such as solvents or matrix components.[1][2] This can lead to a decrease in the isotopic purity of the standard and potentially compromise the accuracy of quantitative analyses.[3] The primary mechanism involves the exchange of labile protons, which are hydrogens attached to heteroatoms like oxygen and nitrogen, but under certain conditions, even hydrogens on carbon atoms can exchange.[4]
Q2: Which factors can influence the rate of isotopic exchange?
A2: Several factors can influence the rate of deuterium exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange process. The rate of exchange is generally at its minimum between pH 2 and 3.[2][5]
-
Temperature: Higher temperatures increase the rate of exchange reactions.[6][7]
-
Solvent Type: Protic solvents (e.g., water, methanol), which have O-H or N-H bonds, can readily exchange protons with the labeled standard.[8] Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause significant exchange.[8][9]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange. Labels on carbons adjacent to carbonyl groups or in some aromatic positions can also be labile under certain conditions.[4]
-
Catalysts: The presence of acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms.[2]
Q3: How can I minimize isotopic exchange during my experiments?
A3: To minimize isotopic exchange, consider the following strategies:
-
Optimize pH: Whenever possible, maintain the pH of your solutions where the exchange rate is lowest (typically pH 2-3).[2][5]
-
Control Temperature: Perform sample preparation and analysis at low temperatures (e.g., on ice or using a chilled autosampler) to slow down the exchange rate.[10]
-
Choose Appropriate Solvents: Use aprotic solvents for sample reconstitution and mobile phases whenever the assay allows. If protic solvents are necessary, minimize the time the standard is in contact with them.[8][9]
-
Select Stable Labeled Positions: When synthesizing or purchasing a deuterated standard, choose one where the deuterium labels are on stable, non-exchangeable positions.[4]
-
Consider Alternatives: For applications highly sensitive to isotopic exchange, consider using standards labeled with stable isotopes that do not exchange, such as ¹³C or ¹⁵N.[3]
Q4: What are the signs that my deuterium-labeled standard might be undergoing isotopic exchange?
A4: You might suspect isotopic exchange if you observe the following:
-
A decrease in the mass-to-charge ratio (m/z) of the labeled standard over time.
-
The appearance of ions corresponding to the loss of one or more deuterium atoms.
-
A positive bias in your quantitative results, as the internal standard signal decreases.[11]
-
Inconsistent internal standard peak areas across a batch of samples.
Troubleshooting Guides
Guide 1: Investigating Suspected Isotopic Exchange
If you suspect that your deuterium-labeled internal standard is undergoing isotopic exchange, this guide provides a systematic approach to confirm and quantify the issue.
Objective: To determine if, and to what extent, your deuterium-labeled standard is exchanging with hydrogen from the solvent under your experimental conditions.
Experimental Protocol:
-
Prepare Test Solutions:
-
Reconstitute your deuterium-labeled standard in the solvent system you typically use for your analysis (e.g., mobile phase, sample diluent).
-
Prepare several aliquots of this solution.
-
-
Incubation:
-
Incubate the aliquots under different conditions that you want to test. For example:
-
Time Course: Analyze aliquots at different time points (e.g., 0, 1, 4, 8, and 24 hours) while keeping them at a constant temperature (e.g., room temperature or autosampler temperature).
-
Temperature Effect: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) for a fixed period.
-
pH Effect: If your solvent system allows, prepare solutions at different pH values and incubate for a fixed period.
-
-
-
LC-MS Analysis:
-
Analyze each aliquot using a high-resolution mass spectrometer.
-
Acquire full-scan mass spectra of the deuterated standard.
-
-
Data Analysis:
-
Examine the mass spectra for the appearance of ions corresponding to the loss of deuterium (M-1, M-2, etc., where M is the mass of the fully deuterated standard).
-
Calculate the percentage of the exchanged species relative to the total ion intensity of all isotopic forms of the standard at each time point/condition.
-
Data Presentation:
Summarize your findings in a table to easily compare the extent of exchange under different conditions.
Table 1: Illustrative Data for Isotopic Exchange of a Hypothetical Deuterated Standard (Analyte-d4)
| Condition | Incubation Time (hours) | % Back-Exchange (M-1 Peak Area / Total Peak Area) |
| pH 3, 4°C | 0 | < 1% |
| 24 | ~1-2% | |
| pH 7, 4°C | 0 | < 1% |
| 24 | ~5-10% | |
| pH 7, 25°C | 0 | < 1% |
| 24 | ~20-30% | |
| pH 9, 25°C | 0 | < 1% |
| 24 | > 50% |
Note: This table presents illustrative data. Actual exchange rates will vary depending on the specific compound and experimental conditions.
Visualizations
Mechanism of Isotopic Exchange
Caption: Acid/Base-catalyzed exchange at a carbon alpha to a carbonyl group.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting isotopic exchange issues.
Internal Standard Selection Decision Tree
Caption: A decision-making guide for selecting an appropriate internal standard.
References
- 1. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar aprotic modifiers for chromatographic separation and back-exchange reduction for protein hydrogen/deuterium exchange monitored by Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Internal Standard (IS) Variability in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in internal standard (IS) response during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial in bioanalysis?
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls (QCs).[1][2] Its primary role is to compensate for variability that may arise during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[1][3][4]
Q2: What are the different types of internal standards?
There are two main types of internal standards used in LC-MS bioanalysis:
-
Stable Isotope Labeled (SIL) Internal Standards: These are considered the gold standard as they are structurally identical to the analyte but contain heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] This structural similarity ensures they co-elute with the analyte and experience nearly identical matrix effects and ionization efficiencies.[3]
-
Structural Analogs: These are compounds that are structurally similar to the analyte but not isotopically labeled.[1][5] They are used when a SIL IS is not available. It is crucial that the analog has similar extraction recovery, chromatographic behavior, and ionization response to the analyte.[1][5]
Q3: What is considered acceptable variability for an IS response?
Regulatory agencies like the FDA and EMA have guidelines on monitoring IS response.[6][7][8] While there isn't a universal acceptance criterion, a common industry practice is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and QCs in the same analytical run.[1][9][10] However, the key consideration is whether the IS variability impacts the accuracy of the analyte concentration measurement.[2][6] If the IS response for subject samples is within the range of the calibration standards and QCs, the variability is less likely to impact data accuracy.[6]
Q4: What are the common causes of IS response variability?
Variability in the internal standard response can stem from several sources throughout the bioanalytical workflow. These can be broadly categorized as:
-
Sample Preparation and Handling Errors: Inconsistent pipetting, incomplete extraction recovery, sample evaporation, or errors in adding the IS solution can lead to significant variability.[1][11]
-
Matrix Effects: This is a major contributor to IS variability, where co-eluting endogenous components from the biological matrix enhance or suppress the ionization of the IS in the mass spectrometer.[12][13] The effect can vary between different lots of matrix and individual patient samples.[14]
-
Instrumental Issues: Fluctuations in the LC-MS system, such as inconsistent injection volumes, detector response drift, or issues with the ion source, can cause variations in the IS signal.[1][15][16]
-
Internal Standard Stability and Purity: Degradation of the IS in the sample or working solution, or the presence of impurities in the IS material, can lead to inconsistent responses.[1][5]
Troubleshooting Guides
Issue 1: Sporadic and Random IS Variability in a Few Samples
Symptoms: The IS response for a small number of seemingly random samples within a run is significantly different (higher or lower) from the majority of the samples and the calibration/QC samples.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Pipetting/Addition Error | Re-prepare and re-inject the affected samples. If the IS response is normal upon re-analysis, the initial issue was likely a sample preparation error.[3] |
| Sample Inhomogeneity | Ensure samples are thoroughly vortexed before aliquoting.[11] |
| Injection Error | Re-inject the same sample extract. If the IS response is consistent with the majority of samples, an injection issue may have occurred.[11] |
Caption: Workflow for investigating systematic IS drift.
Issue 3: IS Response in Study Samples is Consistently Different from Calibration Standards and QCs
Symptoms: The IS response in the majority of the study (incurred) samples is consistently higher or lower than the IS response in the calibration standards and QCs.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Matrix Effect Difference | The biological matrix of the study samples may be different from the matrix used for calibration standards and QCs. T[6]his can be due to metabolites, co-administered drugs, or disease state. |
| IS Stability in Study Samples | The IS may be less stable in the incurred sample matrix compared to the control matrix. |
| Cross-talk from Metabolites | A metabolite of the analyte in the study samples might be interfering with the IS signal. |
Experimental Protocols
Protocol 1: Investigating Matrix Effects
Objective: To determine if differential matrix effects between the control matrix (used for calibrators and QCs) and the study sample matrix are causing the IS variability.
Methodology:
-
Sample Selection: Select a representative pool of blank control matrix and at least six different sources of the study sample matrix.
-
Post-Extraction Spike Experiment:
-
Extract blank matrix from all selected sources.
-
Spike the extracted blank matrix with the analyte and IS at low and high concentrations.
-
Analyze the samples and compare the analyte and IS responses across the different matrix sources.
-
-
Data Analysis:
-
Calculate the matrix factor (MF) for the IS in each source:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
A significant variation in the MF between the control matrix and the study sample matrices indicates a differential matrix effect.
-
[13]Quantitative Data Summary:
| Matrix Source | IS Peak Area (Low QC) | IS Peak Area (High QC) | IS Matrix Factor |
| Control Matrix Pool | 500,000 | 510,000 | 1.02 |
| Study Sample 1 | 350,000 | 360,000 | 0.72 (Suppression) |
| Study Sample 2 | 345,000 | 355,000 | 0.71 (Suppression) |
| Study Sample 3 | 650,000 | 660,000 | 1.32 (Enhancement) |
| ... | ... | ... | ... |
Protocol 2: Evaluation of Internal Standard Stability
Objective: To assess the stability of the internal standard in the biological matrix under different storage and processing conditions.
Methodology:
-
Sample Preparation: Spike blank biological matrix with the IS at a known concentration.
-
Incubation Conditions: Aliquot the spiked matrix and store under various conditions relevant to the study protocol (e.g., bench-top at room temperature, autosampler at 4°C, freeze-thaw cycles).
-
Time Points: Analyze the samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Data Analysis: Compare the IS response at each time point to the response at time zero. A significant decrease in response over time indicates instability.
Quantitative Data Summary:
| Condition | Time Point (hours) | Mean IS Response | % Remaining from T=0 |
| Bench-Top (RT) | 0 | 520,000 | 100% |
| 4 | 515,000 | 99.0% | |
| 8 | 450,000 | 86.5% | |
| 24 | 380,000 | 73.1% | |
| Autosampler (4°C) | 0 | 525,000 | 100% |
| 24 | 520,000 | 99.0% | |
| 3 Freeze-Thaw Cycles | - | 518,000 | 98.7% |
This technical support guide provides a framework for understanding and addressing IS variability in bioanalysis. For more in-depth information, please refer to the latest regulatory guidelines from the FDA and EMA.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. fda.gov [fda.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ovid.com [ovid.com]
- 10. en.cmicgroup.com [en.cmicgroup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 16. zefsci.com [zefsci.com]
Ensuring co-elution of Pentoxifylline-d6 with unlabeled pentoxifylline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pentoxifylline and its deuterated internal standard, Pentoxifylline-d6. The primary focus is on ensuring co-elution to maintain analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial for this compound to co-elute with unlabeled Pentoxifylline in LC-MS/MS analysis?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a stable-isotope-labeled (SIL) internal standard like this compound is used to correct for variations in sample preparation, injection volume, and, most importantly, matrix effects.[1] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, causing ion suppression or enhancement. For the SIL internal standard to accurately compensate for these effects, it must experience the exact same ionization conditions as the unlabeled analyte.[2] This is only possible if they elute from the chromatography column at the same time (co-elute). If they separate, even slightly, they may be affected differently by the matrix, leading to inaccurate quantification.[3]
Q2: What is the "deuterium isotope effect" and how does it prevent co-elution?
A2: The deuterium isotope effect is a phenomenon where the substitution of hydrogen with deuterium atoms in a molecule can lead to slight changes in its physicochemical properties.[3][4] In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly less retention and elute earlier than their non-deuterated counterparts.[4][5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in lipophilicity and interactions with the stationary phase.[3] The magnitude of this retention time shift can depend on the number and position of the deuterium atoms in the molecule.[5][6]
Q3: My this compound is eluting slightly before the unlabeled Pentoxifylline. What are the potential consequences?
A3: A shift in retention time, even a small one, can lead to significant quantification errors.[4] If the two compounds do not co-elute, they will not experience the same matrix effects, defeating the purpose of using an isotopic internal standard. This can result in poor reproducibility, inaccurate concentration measurements, and potentially flawed pharmacokinetic data.[7]
Troubleshooting Guide: Achieving Co-elution
If you observe a separation between Pentoxifylline and this compound, follow this troubleshooting workflow.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. bioanalytics.substack.com [bioanalytics.substack.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of sample collection and storage on pentoxifylline stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pentoxifylline (PTX), focusing on the critical aspects of sample collection and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pentoxifylline in aqueous solutions?
A1: Pentoxifylline injection (5 mg/mL) diluted in 0.9% w/v sodium chloride or 5% w/v glucose is stable for at least 7 days when protected from light at room temperature (22°C) and at 35°C.[1][2] It is also stable for at least 7 days at 22°C when exposed to light.[1][2] For longer-term storage of analytical samples, freezing at -80°C is a common practice.[1][2]
Q2: How does pH affect the stability of pentoxifylline?
A2: Pentoxifylline is susceptible to degradation in alkaline conditions.[1][3][4] Studies have shown that degradation is significantly accelerated at a pH of 10.5 due to the generation of hydroxyl radicals.[5][6][7][8] Conversely, it is stable under acidic stress conditions.[1][2] Therefore, maintaining a neutral or slightly acidic pH is recommended for optimal stability.
Q3: Is pentoxifylline sensitive to light?
A3: While forced degradation studies indicate that pentoxifylline is generally stable when exposed to light, it is still best practice to protect samples from light, especially during long-term storage, to minimize any potential photodegradation.[1][2] One study noted that processing plasma samples under yellow lighting may be a precautionary measure.[9]
Q4: What is the stability of pentoxifylline in an extemporaneously prepared oral suspension?
A4: An extemporaneously prepared suspension of pentoxifylline (20 mg/mL) in water is stable for at least 91 days when stored in amber glass or amber plastic bottles at either refrigerated (4°C) or room temperature (25°C).[10][11] No significant changes in color, odor, or pH were observed during this period.[10]
Q5: What are the main degradation pathways for pentoxifylline?
A5: The primary degradation pathways for pentoxifylline are alkaline hydrolysis and oxidation.[1][2][12] Under oxidative stress, a major degradation product identified is a novel gem-dihydroperoxide derivative, 1-(5,5-Bis-hydroperoxy-hexyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione.[12] Under alkaline conditions, other degradation products are formed.[12][13]
Troubleshooting Guide
Issue: I am observing unexpected degradation of my pentoxifylline samples.
| Potential Cause | Troubleshooting Steps |
| Alkaline pH | 1. Measure the pH of your sample matrix. 2. If the pH is alkaline (>7.5), adjust to a neutral or slightly acidic pH using an appropriate buffer. 3. Pentoxifylline degradation is notably higher at pH 10.5.[6][7] |
| Oxidative Stress | 1. Review your sample collection and handling procedure to identify potential sources of oxidizing agents. 2. Ensure all containers are sealed tightly to minimize exposure to air.[14] 3. Consider using antioxidants if compatible with your analytical method. |
| Improper Storage Temperature | 1. Verify that storage temperatures have been consistently maintained. 2. For short-term storage of solutions, use room temperature (22°C) or refrigeration (4°C).[1][2] 3. For long-term storage of plasma or analytical samples, freeze at -20°C or -80°C.[9] |
| Light Exposure | 1. Store samples in amber or opaque containers to protect from light.[10] 2. Conduct sample preparation steps under subdued or yellow lighting.[9] |
| Matrix Effects | 1. The presence of certain inorganic ions, particularly carbonate ions, can accelerate degradation.[5][6] 2. Evaluate the composition of your sample matrix for interfering substances. |
Data on Pentoxifylline Stability
Table 1: Stability of Pentoxifylline in Intravenous Solutions
| Concentration & Diluent | Storage Condition | Duration | Stability |
| 5 mg/mL in 0.9% NaCl or 5% Glucose | 22°C (Room Temp), Protected from Light | At least 7 days | Stable[1][2] |
| 5 mg/mL in 0.9% NaCl or 5% Glucose | 35°C, Protected from Light | At least 7 days | Stable[1][2] |
| 5 mg/mL in 0.9% NaCl or 5% Glucose | 22°C (Room Temp), Exposed to Light | At least 7 days | Stable[1][2] |
| 5 mg/mL in 0.9% NaCl or 5% Glucose | 4°C (Refrigerator), Protected from Light | 10 days | Stable[2] |
Table 2: Stability of Extemporaneously Prepared Pentoxifylline Oral Suspension (20 mg/mL)
| Container Type | Storage Temperature | Duration | Stability |
| Amber Glass Bottle | 25°C (Room Temp) | At least 91 days | Stable[10][11] |
| Amber Plastic Bottle | 25°C (Room Temp) | At least 91 days | Stable[10][11] |
| Amber Glass Bottle | 4°C (Refrigerator) | At least 91 days | Stable[10][11] |
| Amber Plastic Bottle | 4°C (Refrigerator) | At least 91 days | Stable[10][11] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Observation |
| Alkaline Hydrolysis (e.g., 0.5 N NaOH) | Significant degradation observed.[1][4][13] |
| Acidic Hydrolysis (e.g., 5 N HCl) | Stable; no significant degradation.[1][4] |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation observed.[1][12][13] |
| Thermal (e.g., up to 45°C) | Stable.[1][2] |
| Photolytic (Exposure to light) | Stable.[1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pentoxifylline
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of pentoxifylline.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).[15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphoric acid, pH 5) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is a gradient or isocratic elution.[16] For example, water-dioxan-acetonitrile (87:6.5:6.5, v/v/v) acidified with acetic acid (0.5%, v/v).[15]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of pentoxifylline reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For solutions/suspensions: Dilute the sample with the mobile phase to fall within the calibration curve range. Filter through a 0.45 µm filter if necessary.
-
For plasma samples: Perform a solid-phase extraction (SPE) or protein precipitation.[15][17] For protein precipitation, an organic solvent can be used.[17]
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the pentoxifylline peak area against the calibration curve generated from the standards.
-
Monitor for the appearance of new peaks, which may indicate degradation products. The method is considered stability-indicating if degradation product peaks are well-resolved from the parent drug peak.[4]
-
Protocol 2: Forced Degradation Study
This protocol is used to demonstrate the specificity of the analytical method and to identify potential degradation pathways.
-
Prepare Stock Solution: Prepare a stock solution of pentoxifylline in distilled water or a suitable solvent.[4]
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of strong acid (e.g., 5 N HCl).
-
Reflux the mixture for a specified time (e.g., 3 hours at 80°C).[4]
-
Cool, neutralize, and dilute to a known concentration before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of strong base (e.g., 0.5 N NaOH).
-
Reflux the mixture for a specified time (e.g., 3 hours at 80°C).[4]
-
Cool, neutralize, and dilute to a known concentration before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 30% H₂O₂).[13]
-
Keep the mixture at room temperature for a specified period.
-
Dilute to a known concentration before analysis.
-
-
Thermal Degradation:
-
Expose the solid drug or a solution to dry heat (e.g., 80°C) for a specified duration.
-
Cool and dissolve/dilute to a known concentration for analysis.
-
-
Photodegradation:
-
Expose a solution of the drug to UV light (e.g., 254 nm) for a specified duration.
-
Analyze the solution at appropriate time points.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating method (e.g., HPLC as per Protocol 1) and compare them to an unstressed control sample.
Visualizations
Caption: General workflow for a pentoxifylline stability study.
Caption: Major degradation pathways of pentoxifylline.
Caption: Troubleshooting logic for unexpected pentoxifylline degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Pentoxifylline Injection: Application to Neonatal/Pediatric Care Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02631A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Stability of pentoxifylline in an extemporaneously prepared oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aegislabs.com [aegislabs.com]
- 15. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of pentoxifylline and its major metabolites in microbial extracts by thin-layer and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting gradient elution for better separation of pentoxifylline metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of pentoxifylline and its metabolites. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of pentoxifylline that I should be looking for in my samples?
A1: The primary metabolites of pentoxifylline that are often monitored in biological samples are Metabolite I (M1, or Lisofylline), a secondary alcohol, and Metabolite V (M5) and Metabolite IV (M4), which are carboxylic acid derivatives.[1]
Q2: What is a typical starting point for a reversed-phase HPLC method for separating pentoxifylline and its metabolites?
A2: A good starting point for method development is a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic modifier like acetonitrile or methanol. The gradient would typically start with a low percentage of the organic modifier and gradually increase to elute the more retained compounds.
Q3: Why is mobile phase pH important for the separation of pentoxifylline metabolites?
A3: The mobile phase pH is a critical parameter, especially for the acidic metabolites M4 and M5. Adjusting the pH can alter the ionization state of these compounds, which in turn significantly affects their retention time and selectivity on a reversed-phase column. For acidic compounds, using a mobile phase pH lower than their pKa will increase retention.
Troubleshooting Guide: Adjusting Gradient Elution for Better Separation
Issue 1: Poor resolution between metabolites M4 and M5.
Q: My chromatogram shows co-eluting or poorly resolved peaks for the acidic metabolites M4 and M5. How can I improve their separation?
A: Poor resolution between the structurally similar acidic metabolites M4 and M5 is a common challenge. Here are several strategies to improve their separation:
-
Adjust the Mobile Phase pH: Since M4 and M5 are carboxylic acids, their retention is highly dependent on the mobile phase pH. Decreasing the pH of the aqueous portion of your mobile phase (e.g., from pH 4 to pH 3) will increase their retention times and may improve selectivity between them. It is recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure consistent ionization.[2]
-
Decrease the Gradient Slope: A shallower gradient can often improve the resolution of closely eluting peaks.[3] By slowing down the rate at which the organic solvent concentration increases, you provide more time for the analytes to interact with the stationary phase, leading to better separation. For example, if your current gradient goes from 20% to 60% acetonitrile in 10 minutes, try extending the gradient time to 15 or 20 minutes over the same solvent range.
-
Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol and acetonitrile have different solvent properties and may interact differently with the analytes and the stationary phase, leading to changes in elution order or improved resolution.
Issue 2: Co-elution of Pentoxifylline and Metabolite M1 (Lisofylline).
Q: I am observing a single peak or heavily overlapping peaks for pentoxifylline and its primary metabolite, M1. What steps can I take to resolve them?
A: Co-elution of the parent drug and its metabolite M1 can be problematic. Here’s how you can address this issue:
-
Optimize the Initial Gradient Conditions: Pentoxifylline and M1 are relatively close in polarity. Holding the initial, weaker mobile phase composition for a short period before starting the gradient (an isocratic hold) can sometimes improve the separation of early eluting peaks.
-
Fine-tune the Gradient Profile: A shallow gradient in the region where pentoxifylline and M1 elute can enhance their resolution. You may need to perform a few scouting runs with different gradient slopes to find the optimal conditions.
-
Consider a Different Stationary Phase: If adjusting the mobile phase and gradient does not provide adequate resolution, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding) can provide the necessary selectivity to separate this critical pair.
Issue 3: Peak Tailing for Pentoxifylline.
Q: The peak for pentoxifylline in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can compromise peak integration and reduce analytical accuracy. Several factors can contribute to this issue:
-
Secondary Interactions with Silanol Groups: Although pentoxifylline is a weak base, it can still interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Using a mobile phase with a lower pH (e.g., pH 2.5-3.5) can help to protonate the silanol groups and reduce these secondary interactions. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask the silanol groups. However, be aware that TEA can be difficult to remove from the column. Using a modern, end-capped C18 column with low silanol activity is also highly recommended.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.
-
-
Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample band and cause peak tailing.
-
Solution: If you suspect a column void, you may need to replace the column. To address potential contamination, you can try back-flushing the column with a strong solvent. Using a guard column is a good preventative measure to protect your analytical column.
-
Quantitative Data
The following table summarizes retention times for pentoxifylline and its major metabolites from a published UPLC-MS/MS method. These values can serve as a reference for method development and troubleshooting.
| Compound | Retention Time (minutes) |
| Metabolite M5 | 1.7 |
| Metabolite M4 | 1.9 |
| Pentoxifylline (PTX) | 2.0 |
| Metabolite M1 (Lisofylline) | 2.1 |
| Data from a UPLC-MS/MS method using a Waters Acquity T3 UPLC C18 column and a water-methanol-formic acid gradient mobile phase.[4] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method
This method is suitable for the simultaneous quantification of pentoxifylline and its metabolites in biological matrices.
-
Column: Waters Acquity T3 UPLC C18 (dimensions not specified)
-
Mobile Phase A: Water with formic acid
-
Mobile Phase B: Methanol with formic acid
-
Gradient: A gradient elution is used (specifics of the gradient profile are not detailed in the abstract).
-
Detection: Tandem Mass Spectrometry (MS/MS)[4]
Protocol 2: HPLC-UV Method
This is an older, but still relevant, HPLC method for the determination of pentoxifylline and its metabolites.
-
Column: C18 column
-
Mobile Phase: Methanol-phosphoric acid (0.02 M, pH 5) in a 3:7 ratio (v/v)
-
Detection: UV at 275 nm[1]
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting.
Caption: A typical experimental workflow for the analysis of pentoxifylline and its metabolites.
Caption: A logical diagram for troubleshooting common separation issues.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Pentoxifylline Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of pentoxifylline in biological matrices, with a focus on validation according to U.S. Food and Drug Administration (FDA) guidelines. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction to Pentoxifylline and Bioanalytical Method Validation
Pentoxifylline is a methylxanthine derivative used to improve blood flow by increasing the flexibility of red blood cells and decreasing blood viscosity.[1] Accurate and reliable quantification of pentoxifylline and its metabolites in biological fluids is crucial for the evaluation of its pharmacokinetic profile and for ensuring the safety and efficacy of pharmaceutical products.[2]
Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use.[3] The FDA provides comprehensive guidance for the industry on bioanalytical method validation, outlining the essential parameters that must be evaluated to ensure the integrity of bioanalytical data submitted in regulatory filings.[4][5] These parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1]
Comparison of Bioanalytical Methods for Pentoxifylline
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of pentoxifylline in biological samples. The choice between these methods depends on the specific requirements of the study, such as the required sensitivity and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Generally lower, with a limit of quantification (LOQ) around 5-15 ng/mL.[6][7] | Higher sensitivity, with LOQs as low as 2-3 ng/mL.[8][9] |
| Selectivity | Susceptible to interference from endogenous matrix components. | Highly selective due to specific mass transitions monitored.[8] |
| Sample Volume | Typically requires a larger sample volume. | Can be performed with smaller sample volumes (e.g., 100 µL).[8] |
| Cost & Complexity | Lower instrument cost and less complex operation. | Higher instrument cost and requires more specialized expertise. |
| Throughput | Generally lower throughput compared to LC-MS/MS. | Can achieve higher throughput with faster run times.[10] |
Experimental Protocols
The following protocols are generalized from published methods and should be optimized and validated for specific laboratory conditions.
LC-MS/MS Method for Pentoxifylline in Human Plasma
This method is adapted from a validated procedure for the estimation of pentoxifylline in human plasma.[8]
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add the internal standard (e.g., Pentoxifylline D5).[8]
-
Perform solid-phase extraction to separate the analyte and internal standard from plasma components.[8]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: Ace phenyl column[8]
-
Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (60:40, v/v)[8]
-
Flow Rate: 1 mL/min[8]
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI)
HPLC-UV Method for Pentoxifylline in Human Plasma
This method is based on a validated HPLC assay for the determination of pentoxifylline in human plasma.[6]
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction cartridge.
-
To a plasma sample, add the internal standard (e.g., chloramphenicol).[6]
-
Load the sample onto the cartridge, wash, and elute the analyte.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., phosphate buffer and acetonitrile).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector at an appropriate wavelength for pentoxifylline.
Bioanalytical Method Validation Parameters and FDA Acceptance Criteria
The following tables summarize the key validation parameters and their typical acceptance criteria as per FDA guidelines.[4][5]
| Parameter | FDA Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Linearity | A correlation coefficient (r²) of ≥ 0.99 is generally expected.[6][8] |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage). |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
Example Validation Data for an LC-MS/MS Method
The following data is representative of a validated LC-MS/MS method for pentoxifylline in human plasma.[8]
| Parameter | Result |
| Linearity Range | 3 - 1200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Accuracy | Within ±15% of nominal values |
| Inter-day Accuracy | Within ±15% of nominal values |
| Intra-day Precision (CV) | ≤ 15% |
| Inter-day Precision (CV) | ≤ 15% |
Example Validation Data for an HPLC-UV Method
The following data is representative of a validated HPLC-UV method for pentoxifylline in human plasma.[6]
| Parameter | Result |
| Linearity Range | 15 - 400 ng/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL |
| Intra-day Accuracy | 98.0 - 110.2% |
| Inter-day Accuracy | Within acceptable limits |
| Intra-day Precision (CV) | ≤ 8.8% |
| Inter-day Precision (CV) | ≤ 8.8% |
| Absolute Recovery | > 97% |
Visualizations
Experimental Workflow for Bioanalytical Method Validation
Caption: Workflow for Bioanalytical Method Validation.
Signaling Pathway of Pentoxifylline
Caption: Simplified Signaling Pathway of Pentoxifylline.
Conclusion
The validation of bioanalytical methods for pentoxifylline according to FDA guidelines is essential for generating reliable data for regulatory submissions. Both HPLC-UV and LC-MS/MS are viable techniques, with the latter offering superior sensitivity and selectivity. The choice of method should be based on the specific requirements of the study. This guide provides a framework for understanding the key validation parameters, experimental protocols, and a comparison of the available analytical technologies. Researchers should always refer to the latest FDA guidance documents for the most current requirements.
References
- 1. Pentoxifylline | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Development and validation of bioanalytical liquid chromatography-tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Battle: Pentoxifylline-d6 Versus Structural Analogs as Internal Standards in Bioanalysis
In the precise world of bioanalytical research, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of quantitative assays. This is particularly true for the analysis of drugs like pentoxifylline, a xanthine derivative used to improve blood flow. For researchers and drug development professionals, the debate often centers on the use of a stable isotope-labeled (SIL) internal standard, such as Pentoxifylline-d6, versus a more readily available structural analog. This guide provides an objective comparison, supported by experimental data, to help inform this crucial selection.
The consensus in the scientific community leans towards SILs as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest.[1] This similarity ensures that the SIL and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[2] However, the higher cost and potential for isotopic exchange with deuterated standards are valid concerns.[3][4]
Structural analogs, on the other hand, are often more accessible and cost-effective. While they can provide acceptable results, their different chemical structures mean they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification, especially in complex biological matrices.[5][6]
Performance Data: A Quantitative Comparison
The following tables summarize the performance of analytical methods for pentoxifylline using either a deuterated internal standard or a structural analog. The data is compiled from published bioanalytical method validation studies.
Table 1: Method Performance with Deuterated Internal Standard (this compound)
| Parameter | Reported Value | Reference |
| Linearity Range | 5–8000 ng/mL (r² ≥ 0.99) | [7] |
| Intra-day Precision (CV%) | 0.69% to 5.65% | [7] |
| Inter-day Precision (CV%) | 1.68% to 12.48% | [7] |
| Intra-day Accuracy | 93.52% to 107.12% | [7] |
| Inter-day Accuracy | 94.36% to 108.51% | [7] |
| Mean Extraction Recovery | 85.44% | [7] |
Table 2: Method Performance with Structural Analog Internal Standard (Chloramphenicol)
| Parameter | Reported Value | Reference |
| Linearity Range | 15–400 ng/mL (r² = 0.9994) | [8] |
| Intra-day Precision (CV%) | ≤ 8.8% | [8] |
| Inter-day Precision (CV%) | ≤ 8.8% | [8] |
| Intra-day Accuracy | 98.0% to 110.2% | [8] |
| Inter-day Accuracy | 98.0% to 110.2% | [8] |
| Absolute Recovery | >97% | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the quantification of pentoxifylline using both types of internal standards.
Protocol 1: LC-MS/MS Analysis of Pentoxifylline using this compound Internal Standard
This method is designed for the simultaneous quantification of pentoxifylline and its metabolites in rat plasma.[7]
-
Sample Preparation: Plasma protein precipitation with methanol.[7]
-
Internal Standard: this compound.[7]
-
Chromatography:
-
Mass Spectrometry:
Protocol 2: HPLC Analysis of Pentoxifylline using a Structural Analog Internal Standard
This method is suitable for the routine determination of pentoxifylline in human plasma.[8]
-
Sample Preparation: Solid-phase extraction.[8]
-
Internal Standard: Chloramphenicol.[8]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The method was validated for specificity, accuracy, precision, recovery, and stability.[8]
Visualizing the Mechanisms: Workflows and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the key signaling pathways affected by pentoxifylline.
Pentoxifylline's therapeutic effects are attributed to its influence on several key signaling pathways. As a phosphodiesterase inhibitor, it increases intracellular cyclic AMP (cAMP), leading to a cascade of downstream effects.[9][10] It is also a potent anti-inflammatory agent, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) and the nuclear factor-kappa B (NF-κB) pathway.[11]
Conclusion
The choice between this compound and a structural analog as an internal standard depends on the specific requirements of the assay. For regulatory submissions and studies demanding the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. The data consistently demonstrates that SILs provide superior compensation for analytical variability.
However, for routine analyses or in situations with budget constraints, a carefully validated structural analog can be a suitable alternative. It is imperative that the chosen analog undergoes rigorous validation to ensure it meets the required performance criteria for the intended application. Ultimately, a thorough understanding of the trade-offs between cost and analytical performance will guide the researcher to the most appropriate choice for their specific needs.
References
- 1. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Pentoxifylline used for? [synapse.patsnap.com]
- 9. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 10. Anti-TNF-alpha therapy for chronic inflammation: reconsidering pentoxifylline as an alternative to therapeutic protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of pentoxifylline administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Pentoxifylline: HPLC-UV vs. UPLC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two common analytical methods for the quantification of pentoxifylline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical, impacting the reliability and efficiency of pharmacokinetic studies, quality control, and formulation development.
Performance Comparison
The following table summarizes the key performance characteristics of a validated HPLC-UV method and a UPLC-MS/MS method for the quantification of pentoxifylline in biological matrices.
| Parameter | HPLC-UV Method[1] | UPLC-MS/MS Method[2][3][4] |
| Linearity (Range) | 15 - 400 ng/mL | 2 - 1000 ng/mL[2][3][4] |
| Correlation Coefficient (r²) | 0.9994[1] | > 0.99[2][3][4] |
| Intra-day Precision (%CV) | ≤ 8.8%[1] | < 6.27%[2][3][4] |
| Inter-day Precision (%CV) | ≤ 8.8%[1] | < 6.27%[2][3][4] |
| Accuracy (Recovery) | 98.0 - 110.2%[1] | 88.65 - 97.18%[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL[1] | 2 ng/mL[3] |
| Limit of Detection (LOD) | 5 ng/mL[1] | Not Reported |
Experimental Methodologies
HPLC-UV Method
This method is suitable for routine determination of pentoxifylline in human plasma.
Sample Preparation: [1] Solid-phase extraction is utilized to prepare the plasma samples. Chloramphenicol is used as the internal standard.
Chromatographic Conditions: [1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of 0.02 M phosphoric acid (adjusted to pH 4), methanol, and tetrahydrofuran (55:45:1, v/v/v) has been reported in a similar method.
-
Flow Rate: A flow rate of 1.4 ml/min is typical for such analyses.
-
Detection: UV detection is performed at a wavelength of 273 nm.
UPLC-MS/MS Method
This method offers a highly sensitive and specific approach for the quantification of pentoxifylline in beagle dog plasma and has been applied to pharmacokinetic studies.[2][3][4]
Sample Preparation: [2][3][4] A simple protein precipitation with methanol is used for sample preparation.
Chromatographic Conditions: [2][3][4]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Column: Kinetex Phenyl-Hexyl column (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient elution is performed using a mobile phase consisting of 0.2% formic acid and 5mM ammonium formate in water (A) and methanol (B).
-
Flow Rate: 0.2 mL/min.
-
Detection: Quantitation is carried out using positive ionization mode with multiple reaction monitoring (MRM).
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the validation and application of an analytical method for drug quantification.
Caption: General workflow for analytical method development, validation, and application.
References
- 1. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Lower Limit of Quantitation for Pentoxifylline in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the lower limit of quantitation (LLOQ) of pentoxifylline in plasma. The selection of an appropriate analytical method with a sufficiently low LLOQ is critical for accurate pharmacokinetic and bioequivalence studies. This document summarizes key performance data from various validated methods and offers detailed experimental protocols to aid in laboratory implementation.
Comparison of Analytical Methods
The determination of pentoxifylline in plasma is predominantly achieved through High-Performance Liquid Chromatography coupled with either Ultraviolet (HPLC-UV) or Tandem Mass Spectrometry (LC-MS/MS) detection. LC-MS/MS methods generally offer significantly lower LLOQs, providing greater sensitivity for studies with low dosage administration or to monitor the terminal elimination phase of the drug.
| Analytical Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Sample Preparation | Internal Standard | Species |
| LC-MS/MS | 2 | 2 - 1000 | Solid-Phase Extraction (SPE) | Pentoxifylline D5 | Human[1][2] |
| LC-MS/MS | 2 | 2 - 1000 | Protein Precipitation (Methanol) | Phenacetin | Beagle Dog[3][4] |
| LC-MS/MS | 3 | 3 - 1200 | Solid-Phase Extraction (SPE) | Pentoxifylline D5 | Human[2] |
| LC-MS/MS | 5 | 5 - 8000 | Protein Precipitation (Methanol) | PTX-d6 | Rat[5][6][7] |
| HPLC-UV | 15 | 15 - 400 | Solid-Phase Extraction (SPE) | Chloramphenicol | Human[8][9] |
| RP-HPLC | 25 | 25 - 1000 | Dichloromethane Extraction | Not specified | Human[10][11] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are protocols for the most common techniques used for pentoxifylline quantitation in plasma.
LC-MS/MS Method with Solid-Phase Extraction
This method is highly sensitive and suitable for pharmacokinetic studies requiring a low LLOQ.
-
Sample Preparation (Solid-Phase Extraction):
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
LC-MS/MS Method with Protein Precipitation
A simpler and faster sample preparation technique suitable for high-throughput analysis.
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
HPLC-UV Method with Solid-Phase Extraction
A robust and widely available method, though less sensitive than LC-MS/MS.
-
Sample Preparation (Solid-Phase Extraction):
-
Chromatographic Conditions:
-
The specific column and mobile phase composition should be optimized for adequate separation.
-
-
UV Detection:
-
Set the UV detector to an appropriate wavelength for pentoxifylline detection.
-
Experimental Workflow for LLOQ Determination
The following diagram illustrates a typical workflow for determining the LLOQ of pentoxifylline in plasma.
Caption: Workflow for Pentoxifylline LLOQ Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of bioanalytical liquid chromatography-tandem mass spectrometry method for the estimation of pentoxifylline in human plasma: Application for a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Met… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Quantitative determination of pentoxifylline in human plasma | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Incurred Sample Reanalysis (ISR) in Pentoxifylline Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods used in pharmacokinetic (PK) studies of pentoxifylline, with a special focus on the critical role of Incurred Sample Reanalysis (ISR). ISR is a regulatory requirement that ensures the reliability and reproducibility of bioanalytical data, providing confidence in the pharmacokinetic profiles generated during drug development. This document outlines the regulatory framework, compares common analytical techniques, and provides detailed experimental protocols to assist researchers in designing and evaluating their own studies.
Understanding Incurred Sample Reanalysis (ISR)
ISR is the process of reanalyzing a subset of subject samples from a clinical or non-clinical study in a separate analytical run on a different day. This process is crucial for verifying the initial analytical results and ensuring the ruggedness of the bioanalytical method under real-world conditions. Unlike calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the drug into a clean matrix, incurred samples contain the drug and its metabolites after administration to a living subject. Therefore, ISR can uncover issues related to protein binding, metabolite interference, and sample inhomogeneity that may not be apparent during method validation with spiked samples.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR. The general acceptance criterion is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the reanalyzed concentration should be within ±20% of their mean.
Regulatory Framework for ISR
The following table summarizes the key recommendations for ISR from the FDA and EMA.
| Parameter | FDA Guidance | EMA Guideline |
| Applicability | All pivotal bioequivalence (BE) studies and all pivotal PK or PD studies. | At least in all pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and first trial in patients with impaired hepatic and/or renal function. |
| Number of Samples | A sufficient number of samples should be reanalyzed to provide confidence in the reliability of the study data. Typically, this is around 10% of the first 1000 samples and 5% of the remaining samples. | For studies with up to 1000 samples, 10% of the samples should be reanalyzed. For studies with more than 1000 samples, 100 samples plus 5% of the samples exceeding 1000 should be reanalyzed. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and in the elimination phase. Samples from multiple subjects should be included. | Samples should be selected from around Cmax and the elimination phase, covering as many subjects as possible. |
| Acceptance Criteria | For small molecules, at least 67% of the reanalyzed samples must have a percentage difference between the original and reanalyzed values within ±20% of their mean. | For at least two-thirds of the repeated samples, the percentage difference between the initial and the repeated value should be within ±20% of their mean. |
Comparison of Bioanalytical Methods for Pentoxifylline
The two most common analytical techniques for the quantification of pentoxifylline in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate to good. Potential for interference from co-eluting compounds. | High to excellent. Highly specific due to mass-based detection. |
| Sensitivity | Generally in the ng/mL range. | High, often in the pg/mL to low ng/mL range. |
| Sample Volume | Typically requires a larger plasma volume (e.g., 200-500 µL). | Can be performed with smaller plasma volumes (e.g., 50-100 µL). |
| Run Time | Generally longer run times per sample. | Faster run times are often achievable. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| ISR Performance | More susceptible to interferences that could lead to ISR failures. | Generally more robust and less prone to interferences, leading to better ISR outcomes. |
Experimental Protocols
Below are detailed experimental protocols for the bioanalysis of pentoxifylline using HPLC-UV and LC-MS/MS.
Method 1: HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., theophylline).
-
Add 100 µL of 1M NaOH and vortex.
-
Add 2 mL of a mixture of dichloromethane and isopropanol (9:1, v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.5) (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 274 nm.
-
Injection Volume: 20 µL.
-
Method 2: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add an internal standard (e.g., pentoxifylline-d5).
-
Add 150 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pentoxifylline: e.g., m/z 279.2 → 181.1
-
Pentoxifylline-d5 (IS): e.g., m/z 284.2 → 186.1
-
-
Incurred Sample Reanalysis Data for Pentoxifylline
While numerous studies on pentoxifylline pharmacokinetics state that ISR was performed and met acceptance criteria, the detailed quantitative data is often not published. For illustrative purposes, the following table presents a template of how ISR data should be presented, populated with hypothetical data that meets the regulatory requirements.
| Study ID | Analytical Method | Total Samples Analyzed | Number of ISR Samples | Number of Samples Passing (%) | Within ±10% | Within ±20% | Outside ±20% | Outcome |
| PTX-PK-001 | HPLC-UV | 300 | 30 | 28 (93.3%) | 18 | 10 | 2 | Pass |
| PTX-BE-002 | LC-MS/MS | 500 | 50 | 48 (96.0%) | 35 | 13 | 2 | Pass |
| PTX-PK-003 | LC-MS/MS | 800 | 80 | 75 (93.8%) | 55 | 20 | 5 | Pass |
Visualizing the ISR Workflow
The following diagrams illustrate the logical workflow of the Incurred Sample Reanalysis process.
Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.
Caption: Decision tree for evaluating ISR results and subsequent actions.
Conclusion
Incurred Sample Reanalysis is an indispensable component of modern bioanalytical science, providing a critical check on the reproducibility and reliability of pharmacokinetic data. For a drug like pentoxifylline, where accurate PK profiling is essential for establishing its efficacy and safety, a robust and well-validated bioanalytical method is paramount. While both HPLC-UV and LC-MS/MS methods can be successfully validated for pentoxifylline analysis, LC-MS/MS is generally preferred for its superior selectivity and sensitivity, which can contribute to more reliable ISR outcomes. Researchers and drug developers must adhere to the ISR guidelines set forth by regulatory agencies to ensure the integrity of their data and the successful progression of their development programs. The lack of publicly available, detailed ISR data for pentoxifylline highlights the need for greater transparency in reporting these critical validation parameters in scientific literature.
Cross-validation of a pentoxifylline bioanalytical method between laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pentoxifylline in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. When these studies are conducted across multiple sites or when a bioanalytical method is transferred between laboratories, a thorough cross-validation is essential to ensure data consistency and reliability. This guide provides a comparative overview of different validated bioanalytical methods for pentoxifylline and outlines a general workflow for their cross-validation.
Experimental Protocols: A Comparative Overview
Below is a comparison of two distinct, validated bioanalytical methods for the quantification of pentoxifylline in human plasma. These methods, here designated as Method A (HPLC-UV) and Method B (LC-MS/MS), represent common analytical approaches used in bioanalysis.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Principle | High-Performance Liquid Chromatography with Ultraviolet Detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Internal Standard | Chloramphenicol | Pentoxifylline-D5 |
| Chromatographic Column | C18 column | Ace phenyl column |
| Mobile Phase | Acetonitrile and water with additives | 5 mM ammonium acetate buffer and acetonitrile (60:40, v/v) |
| Detection | UV at 274 nm | Positive ion Multiple Reaction Monitoring (MRM) mode |
Detailed Methodologies
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method, adapted from the work of Sripalakit et al. (2009), is a robust and widely accessible technique for pentoxifylline quantification.[1]
-
Sample Pre-treatment: Human plasma samples are prepared using solid-phase extraction. This process involves conditioning the SPE cartridge, loading the plasma sample, washing to remove interferences, and finally eluting the analyte and internal standard.
-
Chromatographic Separation: The separation is achieved on a C18 reversed-phase column. The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer, delivered isocratically.
-
Detection: Pentoxifylline and the internal standard are detected by their absorbance of ultraviolet light at a wavelength of 274 nm.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method, based on the findings of Gundu et al. (2019), offers high sensitivity and selectivity, which is characteristic of mass spectrometry-based assays.[2]
-
Sample Pre-treatment: Similar to the HPLC-UV method, sample clean-up is performed using solid-phase extraction, employing a small plasma volume (e.g., 100 µL).
-
Chromatographic Separation: The analyte and its deuterated internal standard are separated on an Ace phenyl column with a mobile phase consisting of 5 mM ammonium acetate buffer and acetonitrile (60:40, v/v) at a flow rate of 1 ml/min.[2]
-
Detection: Detection is carried out using a tandem mass spectrometer in the positive ion Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both pentoxifylline and the internal standard, ensuring high specificity.
Comparative Performance Data
The following tables summarize the key validation parameters for the two methods, providing a basis for their comparison.
Table 1: Linearity and Sensitivity
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity Range | 15-400 ng/mL | 3-1200 ng/mL |
| Correlation Coefficient (r²) | 0.9994 | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 15 ng/mL | 3 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | Not Reported |
Table 2: Accuracy and Precision
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Intra-day Accuracy (%) | 98.0 to 110.2 | Within ±15% of nominal |
| Inter-day Accuracy (%) | 98.0 to 110.2 | Within ±15% of nominal |
| Intra-day Precision (%CV) | ≤ 8.8 | ≤ 15 |
| Inter-day Precision (%CV) | ≤ 8.8 | ≤ 15 |
Table 3: Recovery
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Analyte Recovery (%) | > 97 | Not explicitly reported, but results are within acceptance limits |
| Internal Standard Recovery (%) | > 97 | Not explicitly reported, but results are within acceptance limits |
Cross-Validation Workflow Between Laboratories
For a bioanalytical method to be successfully transferred and used across different laboratories, a cross-validation study is imperative. This process ensures that the method performs comparably in both the originating (reference) and the receiving (comparator) laboratory. Increased reliance on pharmacokinetic studies in regulatory submissions highlights the need for cross-validating bioanalytical methods between different laboratories to enable data comparison.[3] The globalization of pharmaceutical development further necessitates the definition of cross-validation standards.[3] A typical workflow for such a study is illustrated below.
Caption: Workflow for inter-laboratory cross-validation of a bioanalytical method.
The cross-validation process involves both laboratories analyzing aliquots of the same sets of quality control (QC) samples and, crucially, incurred samples from study subjects. The results are then statistically compared to ensure there is no significant systematic bias between the laboratories. Regulatory guidelines, such as those from the FDA and EMA, provide specific acceptance criteria for these comparisons.[4][5][6] For example, a common criterion is that at least two-thirds of the incurred sample re-analysis values should be within 20% of the mean of the initial and re-analyzed values.
References
Evaluating the Selectivity and Specificity of a Pentoxifylline LC-MS/MS Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity and specificity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of pentoxifylline in biological matrices. It compares the performance of LC-MS/MS with alternative methods and presents supporting experimental data to assist researchers in selecting and validating the most appropriate analytical method for their studies.
Introduction to Pentoxifylline and Analytical Challenges
Pentoxifylline is a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. Accurate quantification of pentoxifylline and its active metabolites in biological samples is crucial for pharmacokinetic and toxicokinetic studies. Due to the complex nature of biological matrices and the potential for co-eluting endogenous and exogenous substances, achieving high selectivity and specificity in the analytical method is paramount. LC-MS/MS has emerged as the gold standard for bioanalytical assays due to its inherent high sensitivity and specificity.
Comparison of Analytical Methodologies
While older methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have been used for pentoxifylline analysis, they often suffer from limitations such as lower sensitivity and a higher susceptibility to interferences, leading to a need for more extensive and cumbersome sample pre-treatment processes. LC-MS/MS offers significant advantages in terms of selectivity and reduced run times.
| Feature | LC-MS/MS | HPLC-UV |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Specificity | Very High (minimized interference from co-eluting compounds) | Lower (potential for interference from compounds with similar retention times and UV spectra) |
| Sensitivity | High (Lower Limit of Quantification (LLOQ) typically in the low ng/mL range) | Lower (LLOQ often in the higher ng/mL to µg/mL range) |
| Sample Preparation | Often simpler (e.g., protein precipitation) | Can be more complex and lengthy |
| Run Time | Generally shorter | Can be longer |
Experimental Protocols for a Pentoxifylline LC-MS/MS Assay
The following protocol represents a generalized yet detailed methodology for the analysis of pentoxifylline in plasma, based on common practices in validated LC-MS/MS assays.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (IS), such as a deuterated analog of pentoxifylline (e.g., Pentoxifylline-d5).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 or phenyl-hexyl column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2 to 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for pentoxifylline and its internal standard are monitored. For example, a common transition for pentoxifylline is m/z 279 -> 181.
Evaluating Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ultimate level of selectivity. In an LC-MS/MS assay, selectivity is primarily achieved through a combination of chromatographic separation and the mass filtering capabilities of the mass spectrometer.
Assessment of Selectivity
The selectivity of a pentoxifylline LC-MS/MS assay is typically evaluated by:
-
Analysis of Blank Matrix: Analyzing multiple sources of blank biological matrix (e.g., plasma from at least six different individuals) to ensure that no endogenous components interfere with the detection of pentoxifylline or its IS at their respective retention times.
-
Interference from Metabolites: Assessing for potential interference from known metabolites of pentoxifylline. Chromatographic separation should be sufficient to resolve the parent drug from its metabolites.
-
Interference from Co-administered Drugs: Testing for interference from commonly co-administered medications is crucial for clinical applications.
Potential Interferences
Pentoxifylline is often prescribed to patients who may be taking other medications for cardiovascular conditions or diabetes. Therefore, it is essential to assess the potential for interference from these drugs.
Commonly Co-administered Drug Classes:
-
Antihypertensive agents
-
Antidiabetic agents (e.g., metformin, glibenclamide)[1]
-
Anticoagulants and antiplatelet drugs (e.g., warfarin, clopidogrel)
-
Non-steroidal anti-inflammatory drugs (NSAIDs)
Validation studies should include spiking blank plasma with these and other potentially co-administered drugs at their therapeutic concentrations to demonstrate a lack of interference with the pentoxifylline peak.
Quantitative Data on Selectivity and Specificity
The following table summarizes typical performance characteristics of a validated LC-MS/MS assay for pentoxifylline, compiled from various studies.
| Parameter | Method 1 (Jang et al., 2023)[1][2][3][4] | Method 2 (Uney et al., 2023) | Alternative HPLC-UV Method |
| Analyte(s) | Pentoxifylline & Metabolites | Pentoxifylline | Pentoxifylline |
| Matrix | Rat Plasma | Beagle Dog Plasma | Human Plasma |
| Internal Standard | Pentoxifylline-d6, Donepezil-d7 | Not specified | Chloramphenicol |
| Linearity Range | 5–8000 ng/mL | 2–1000 ng/mL | 15-400 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 2 ng/mL | 15 ng/mL |
| Selectivity Assessment | No interference observed from endogenous components in 6 different sources of blank plasma. | No significant interferences observed at the retention times of the analyte and IS. | Separation from caffeine and degradation products demonstrated. |
| Matrix Effect | 92.2% to 103.8% | IS-normalized MFs: 0.99-1.03 | Not typically assessed in this manner. |
| Recovery | 98.5% to 106.8% | 83.5% to 90.1% | >97% |
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the typical workflow for a pentoxifylline LC-MS/MS bioanalytical assay.
References
- 1. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 2. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparison of different extraction techniques for pentoxifylline from plasma
For researchers, scientists, and drug development professionals, the accurate quantification of pentoxifylline in plasma is crucial for pharmacokinetic and bioavailability studies. The initial and most critical step in this process is the efficient extraction of the drug from the complex plasma matrix. This guide provides an objective comparison of the three most common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data to aid in method selection and development.
The choice of extraction method significantly impacts the sensitivity, accuracy, and precision of the subsequent analysis. Factors such as recovery rate, purity of the extract, limit of detection (LOD), limit of quantification (LOQ), and the complexity of the procedure are key considerations. This guide presents a synopsis of performance data for each technique, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.
Quantitative Performance Comparison
The following tables summarize the performance metrics of different extraction techniques for pentoxifylline from plasma, as reported in various studies. It is important to note that direct comparison can be influenced by the analytical method employed (e.g., HPLC-UV, LC-MS/MS) and specific laboratory conditions.
| Technique | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Solid-Phase Extraction (SPE) | >97 | 15 | 5 | <8.8 (Intra- & Inter-day) | 98.0 - 110.2 | [1][2] |
| 98.0 | 10 (as S/N of 3) | - | <5 (Intra- & Inter-assay) | - | [3][4] | |
| 85 | 25 | - | - | - | [5][6] | |
| Liquid-Liquid Extraction (LLE) | 92.1 | 25 | 20 | - | - | [6][7] |
| - | 2 | - | <10 | - | [6] | |
| Protein Precipitation (PPT) | 85.44 | 5 | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these extraction techniques. Below are generalized protocols for each method based on published literature.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that can yield very clean extracts.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 0.5 mL of plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the pentoxifylline from the cartridge using 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.
Protocol:
-
Sample Preparation: To 1 mL of plasma, add a suitable internal standard.
-
Basification: Add 0.2 mL of 1 M NaOH to the plasma sample to basify it.
-
Extraction: Add 5 mL of an organic solvent (e.g., dichloromethane or ethyl acetate) and vortex for 2 minutes to facilitate the transfer of pentoxifylline into the organic phase.[6][7]
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protein Precipitation (PPT)
PPT is the simplest and fastest method, involving the removal of proteins by denaturation with an organic solvent.
Protocol:
-
Sample Preparation: Take 100 µL of plasma in a microcentrifuge tube.
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., methanol or acetonitrile) to the plasma sample.[8][9]
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the pentoxifylline for direct injection or further processing.
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the step-by-step procedures for each extraction technique.
Conclusion
The selection of an appropriate extraction technique for pentoxifylline from plasma is a critical decision that depends on the specific requirements of the analytical method and the desired outcomes.
-
Solid-Phase Extraction (SPE) generally offers the highest recovery and cleanest extracts, making it ideal for methods requiring high sensitivity and specificity, such as LC-MS/MS.[1][2][3][4] However, it is a more complex and time-consuming procedure.
-
Liquid-Liquid Extraction (LLE) provides a good balance between recovery and cleanliness of the extract.[6][7] It is a well-established technique but can be labor-intensive and prone to emulsion formation.
-
Protein Precipitation (PPT) is the simplest and fastest method, suitable for high-throughput screening.[8] However, it may result in lower recovery and less clean extracts, which could lead to matrix effects in sensitive analytical instruments.
Ultimately, the choice of extraction technique should be based on a thorough evaluation of the validation parameters and the specific needs of the study. For highly sensitive and regulated bioanalytical work, SPE is often the preferred method, while for rapid screening or when dealing with a large number of samples, PPT might be more appropriate. LLE remains a viable and effective option for many applications.
References
- 1. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pentoxifylline and its 5-hydroxy metabolite in human plasma by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
Justification for Deuterated Internal Standards in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability and acceptability of data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data, to justify their preferential use in regulatory submissions. Both the FDA and EMA guidelines recommend the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, whenever possible.[1][2]
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, during bioanalysis. Its primary function is to compensate for variability during the analytical process, including extraction, sample handling, and instrument response.[3][4] An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical procedure.[4]
Comparison of Internal Standard Types
The most common types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) bioanalysis are deuterated internal standards and structural analogs.
-
Deuterated Internal Standard: A stable isotope-labeled version of the analyte where one or more hydrogen atoms are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
-
Structural Analog Internal Standard: A molecule that is chemically similar to the analyte but not isotopically labeled.
The key advantage of a deuterated internal standard is its ability to co-elute with the analyte and exhibit nearly identical ionization efficiency, which provides superior correction for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[4]
Experimental Data: A Head-to-Head Comparison
A study on the bioanalysis of the novel anticancer drug Kahalalide F provides compelling evidence for the superiority of a deuterated internal standard over a structural analog. The study compared the performance of a butyric acid analog IS with a deuterated (D8) Kahalalide F IS.
Table 1: Comparison of Assay Performance for the Quantification of Kahalalide F
| Performance Metric | Structural Analog IS (Butyric Acid Analog) | Deuterated IS (D8-Kahalalide F) |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
| Statistical Significance (Variance) | - | p = 0.02 (Significantly Lower) |
| Statistical Significance (Accuracy) | p < 0.0005 (Significantly Deviated from 100%) | p = 0.5 (No Significant Deviation from 100%) |
Data sourced from R.P.H. Bérénos et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?". Rapid Communications in Mass Spectrometry.[5][6]
The data clearly demonstrates that the use of a deuterated internal standard resulted in a statistically significant improvement in both the precision and accuracy of the assay.[5] The mean bias with the deuterated IS was much closer to the ideal value of 100%, and the variance was significantly lower, indicating a more reliable and reproducible method.[5]
Logical Workflow for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard for a regulated bioanalytical method should be systematic and scientifically justified.
Experimental Protocols for Bioanalytical Method Validation
A robust bioanalytical method validation is essential for regulatory submission and should be conducted in accordance with guidelines from regulatory bodies like the FDA and EMA.[1][3][7] The following is a generalized protocol for the validation of an LC-MS/MS method using a deuterated internal standard.
Objective: To demonstrate that the bioanalytical method is reliable and reproducible for the intended use.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
All necessary solvents, reagents, and consumables of appropriate purity
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Experimental Approach | Acceptance Criteria (Typical) |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous components in the matrix. | Analyze blank matrix samples from at least six different sources. | No significant interfering peaks at the retention times of the analyte and IS (<20% of the LLOQ for the analyte and <5% for the IS).[7] |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | Prepare a blank sample, a zero sample (with IS), and at least six non-zero calibration standards spanning the expected concentration range. | At least 75% of the standards should be within ±15% of the nominal concentration (±20% at the LLOQ).[7] |
| Accuracy and Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates per level, over at least three separate runs. | The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[7] |
| Matrix Effect | To assess the impact of the matrix on the ionization of the analyte and IS. | Compare the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution at low and high concentrations. | The IS-normalized matrix factor should have a CV ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Compare the response of the analyte from extracted samples to that of post-extraction spiked samples at three concentration levels. | Recovery should be consistent and reproducible, though it does not need to be 100%.[8] |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling and analysis. | Evaluate freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Signaling Pathway of a Bioanalytical Method Workflow
The following diagram illustrates the key stages of a typical bioanalytical workflow using a deuterated internal standard, from sample receipt to final data reporting.
Conclusion
The use of a deuterated internal standard is a scientifically sound and regulatory-preferred approach for quantitative bioanalysis in support of drug development. Experimental data demonstrates that deuterated internal standards provide superior accuracy and precision compared to structural analogs by more effectively compensating for matrix effects and other sources of analytical variability. Adherence to rigorous validation protocols as outlined by regulatory agencies ensures the generation of reliable and defensible data for regulatory submissions.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. fda.gov [fda.gov]
Performance of Pentoxifylline-d6 Across Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Pentoxifylline-d6 as an internal standard in the bioanalysis of Pentoxifylline across various biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and ensuring accurate quantification of an analyte. This document summarizes key performance data, details experimental protocols, and discusses the advantages of using this compound over other alternatives.
Executive Summary
This compound is a deuterated analog of Pentoxifylline, designed to serve as a robust internal standard in quantitative bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical structure is identical to Pentoxifylline, with the exception of six deuterium atoms, which provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer. This structural similarity ensures that this compound closely mimics the behavior of Pentoxifylline during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.
Performance Comparison of this compound in Biological Matrices
The ideal internal standard should exhibit consistent recovery and minimal matrix effects across all biological matrices being investigated. While comprehensive, directly comparable public data for this compound across multiple matrices is limited, this guide compiles available information for plasma and discusses the expected performance in other matrices based on established principles of bioanalysis.
Table 1: Performance Characteristics of this compound in Rat Plasma
| Performance Metric | Result | Reference |
| Extraction Recovery | 86.29% | [1] |
| Matrix Effect | 52.35% (ion suppression) | [1] |
| Intra-day Precision (RSD%) | < 6.27% | [2] |
| Inter-day Precision (RSD%) | < 6.27% | [2] |
| Intra-day Accuracy | 88.65% to 97.18% | [2] |
| Inter-day Accuracy | 88.65% to 97.18% | [2] |
Note: The matrix effect value indicates the degree of ion suppression or enhancement caused by the biological matrix. A value of 100% indicates no matrix effect. The use of a stable isotope-labeled internal standard like this compound helps to compensate for this effect.
Performance in Human Urine
Performance in Tissue Homogenates
Specific performance data for this compound in tissue homogenates is also limited in the available literature. Tissue bioanalysis presents unique challenges due to the need for efficient homogenization and extraction, as well as the potential for significant matrix effects from lipids and other cellular components. The use of a deuterated internal standard is highly recommended for tissue analysis to account for variability in extraction efficiency and matrix-induced ionization changes.
Comparison with Alternative Internal Standards
The choice of internal standard is critical for the development of a robust bioanalytical method. While structural analogs can be used, stable isotope-labeled internal standards like this compound are considered the gold standard.
Table 2: Comparison of this compound (SIL IS) and a Structural Analog Internal Standard
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Theophylline derivative) |
| Chromatographic Behavior | Co-elutes with Pentoxifylline | May have a different retention time |
| Ionization Efficiency | Nearly identical to Pentoxifylline | Can differ significantly from Pentoxifylline |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement | Variable, may not accurately track the analyte's response in the presence of matrix components |
| Extraction Recovery | Tracks the recovery of Pentoxifylline very closely | May have different extraction efficiency |
| Accuracy and Precision | Generally provides higher accuracy and precision | May lead to biased results if its behavior deviates from the analyte |
| Availability and Cost | Generally more expensive to synthesize | May be more readily available and less expensive |
While a direct comparative study for Pentoxifylline with a non-deuterated internal standard was not found in the search results, a study on the immunosuppressant drug everolimus demonstrated that while both a stable isotope-labeled IS (everolimus-d4) and a structural analog IS (32-desmethoxyrapamycin) showed acceptable performance, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[3] This highlights the subtle but important advantages of using a stable isotope-labeled internal standard for achieving the highest level of accuracy.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Pentoxifylline in rat plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[1]
Sample Preparation (Protein Precipitation)
-
Transfer 30 µL of rat plasma into a microtube.
-
Add 20 µL of this compound internal standard working solution (500 ng/mL).
-
Add 0.5 mL of cold methanol to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 20,800 × g for 10 minutes.
-
Transfer the supernatant to a clean microtube.
-
Inject 7 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (20:80, v/v)
-
Flow Rate: 0.2 mL/min
-
Run Time: 5 minutes
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pentoxifylline: m/z 279.3 > 181.1
-
This compound: m/z 285.3 > 187.1
-
Visualizations
Experimental Workflow for Pentoxifylline Analysis
Caption: Experimental workflow for the extraction and analysis of Pentoxifylline from plasma.
Signaling Pathway of Pentoxifylline
Caption: Simplified signaling pathway of Pentoxifylline's anti-inflammatory action.
References
Safety Operating Guide
Navigating the Safe Disposal of Pentoxifylline-d6: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Pentoxifylline-d6, a deuterated internal standard used in the quantification of Pentoxifylline. Adherence to these guidelines will help mitigate environmental contamination and ensure the well-being of laboratory personnel.
Key Safety and Disposal Information for Pentoxifylline
The following table summarizes crucial data for Pentoxifylline, which, in the absence of specific data for this compound, serves as a conservative guide for its handling and disposal.
| Parameter | Information | Source |
| Chemical Name | 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione | [1] |
| CAS Number | 1185878-98-1 | [1] |
| Primary Hazard | Acute toxicity, Oral (Category 4) - Harmful if swallowed. | [2][3] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [2][4] |
| First Aid (Swallowing) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2][3] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | [3] |
Standard Operating Procedure for Disposal of this compound
This protocol outlines the recommended steps for the disposal of small quantities of this compound typically used in a research laboratory setting.
1.0 Purpose
To define the procedure for the safe and compliant disposal of this compound.
2.0 Scope
This procedure applies to all laboratory personnel who handle and dispose of this compound.
3.0 Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
4.0 Procedure
4.1. Waste Identification and Segregation:
- This compound should be treated as a non-hazardous pharmaceutical waste unless otherwise specified by local regulations.
- Do not mix this compound waste with hazardous chemical waste streams such as halogenated solvents or heavy metals.
4.2. Preparing for Disposal:
- For trace amounts of this compound (e.g., residual amounts in vials or on contaminated labware), the primary disposal method is incineration through a licensed waste management contractor.[5]
- Solid this compound should be placed in a clearly labeled, sealed container designated for non-hazardous pharmaceutical waste.
- Solutions containing this compound should not be poured down the drain.[6] They should be collected in a designated, sealed waste container.
- If required by your institution or waste disposal vendor, denature the this compound. This can often be achieved by mixing it with an inert, non-recyclable material such as cat litter or sand. This minimizes the risk of the drug being misused before it is destroyed.[5]
4.3. Waste Container Labeling:
- Label the waste container clearly with "this compound for Disposal" and include the approximate quantity.
- Ensure the label is legible and securely attached to the container.
4.4. Storage Pending Disposal:
- Store the sealed waste container in a designated, secure area away from general laboratory traffic.
- Follow your institution's guidelines for the temporary storage of chemical waste.
4.5. Final Disposal:
- Arrange for the collection of the waste by a licensed pharmaceutical waste disposal company.
- Ensure all necessary documentation, such as a waste manifest, is completed as required by the disposal company and your institution.
5.0 Emergency Procedures
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container. For larger spills, follow your institution's emergency spill response procedures.
-
Exposure: If swallowed, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2][3] If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[4]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pentoxifylline-d6
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pentoxifylline-d6. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an internal standard for the quantification of pentoxifylline, requires careful handling due to its potential health hazards.[1] While specific toxicological data for the deuterated form is limited, the safety precautions for Pentoxifylline should be strictly followed. Pentoxifylline is classified as harmful if swallowed and may cause skin and eye irritation.[2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This guidance is based on a comprehensive review of safety data sheets and occupational safety standards.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear two pairs of powder-free nitrile gloves.[5][6] The outer glove should be removed and disposed of after each task or batch.[6] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[6][7] | To prevent skin contact and absorption.[2][5] Double gloving minimizes the risk of exposure during removal of the outer glove.[6][7] |
| Eye and Face Protection | Use chemical safety goggles.[3] When there is a risk of splashes, a face shield should be worn in conjunction with goggles. | To protect against eye irritation from dust or splashes.[2] |
| Body Protection | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6] Protective shoe covers and a head covering are also recommended.[5] | To prevent contamination of personal clothing and skin.[5] |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95 or N100) when handling the powder outside of a containment system or when there is a potential for aerosol generation.[2][5][8] A chemical cartridge-type respirator is required for large spills.[7] | To prevent inhalation of the powder, which may cause respiratory tract irritation.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a laboratory hood, to keep airborne concentrations low.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][9] Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
-
Storage: Store in a tightly closed, light-resistant container in a cool, dry place away from heat and sources of ignition.[2][9] It should be stored away from incompatible materials such as oxidizing agents.[5][9]
Disposal Plan:
-
Waste Disposal: Dispose of waste materials, including contaminated gloves and gowns, in a sealed container and in accordance with local, state, and federal regulations.[3]
-
Unused Medication: For disposal of unused medicines, it is best to use a drug take-back program if available.[10][11] If not available, the medication can be mixed with an undesirable substance like dirt or cat litter, placed in a sealed container, and thrown in the household trash.[10][11]
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following workflow outlines the procedural steps for managing a this compound spill.
Caption: Workflow for managing a chemical spill of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.accentuate.io [cdn.accentuate.io]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. osha.gov [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
